POTASSIUM HEXAFLUORONICKELATE(IV)
Description
Properties
CAS No. |
17218-47-2 |
|---|---|
Molecular Formula |
F6K2Ni+ |
Molecular Weight |
250.88 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Potassium Hexafluoronickelate(IV)
Technical Whitepaper: Advanced Synthesis and Characterization of Potassium Hexafluoronickelate(IV)
and its validation as a high-valent fluorinating oxidant.Executive Summary
Potassium Hexafluoronickelate(IV) (
For researchers in materials science and pre-clinical drug development,
Theoretical Framework: The Stability of Ni(IV)
To successfully synthesize
-
Electronic Configuration:
is a ion. In a perfectly octahedral field ( ) provided by six ligands, the crystal field splitting parameter ( ) is large. -
Ligand Field Stabilization Energy (LFSE): The electrons adopt a low-spin
configuration. This diamagnetic state is kinetically robust due to the maximum LFSE ( ) and the lack of electrons in antibonding orbitals. -
The Cation Effect: The large
ions are essential. They stabilize the large anions through favorable lattice enthalpy, preventing the spontaneous loss of fluorine that would occur with smaller cations like .
Synthesis Protocol: The Fluorine Flow Method
Warning: Elemental Fluorine (
Experimental Setup (DOT Visualization)
The following diagram illustrates the required gas handling manifold, emphasizing the critical passivation and waste scrubbing stages.
Caption: Schematic of the fluorination line. Note the sequential scrubbing system to neutralize HF and excess
Step-by-Step Methodology
This protocol is based on the classical Stein method but modernized for safety and yield.
Reaction Stoichiometry:
-
Precursor Preparation:
-
Intimately mix stoichiometric amounts of anhydrous
and anhydrous . -
Expert Insight: Use a slight excess of
(5%) to ensure all Nickel is captured, as unreacted is difficult to separate later. -
Grind the mixture to a fine powder in a dry box (argon atmosphere) to prevent hydration.
-
-
System Passivation (The "Seasoning" Step):
-
Load the nickel boat into the reactor.
-
Before heating, flush the system with
. -
Slowly introduce 5-10%
in at room temperature for 1 hour. This converts the inner surfaces of the Monel/Nickel tubing to a passive metal fluoride layer ( ), preventing corrosion during the high-temperature run.
-
-
Fluorination:
-
Heat the furnace to 275°C .
-
Switch to a flow of pure
(or high concentration) at approx. 20-50 mL/min. -
Maintain flow for 4–6 hours.
-
Observation: The release of
gas (yellow-green) indicates the reaction is proceeding. The reaction is complete when evolution ceases.
-
-
Cooling and Harvesting:
-
Cool the reactor to room temperature under fluorine flow. (Cooling under
can induce reductive decomposition). -
Purge with
for 2 hours to remove trapped and . -
Transfer the product to an inert atmosphere glovebox.
-
Yield Expectations: Quantitative conversion is possible. The product should be a free-flowing, bright magenta/red powder.
Characterization Suite: The Pillars of Validation
A successful synthesis must be validated by three orthogonal methods: Structural (XRD), Electronic (Magnetism), and Vibrational (Raman/IR).
Data Presentation: Key Properties
| Property | Value/Characteristic | Method of Verification |
| Appearance | Bright Magenta / Red | Visual Inspection |
| Crystal System | Cubic ( | Powder XRD |
| Magnetic State | Diamagnetic ( | SQUID or Gouy Balance |
| Oxidation State | Ni(IV) | Iodometric Titration |
| Decomposition | TGA (Thermogravimetric Analysis) |
Diagnostic Logic Flow (DOT Visualization)
Use this decision tree to troubleshoot and validate your product.
Caption: Validation logic. The diamagnetic nature is the most rapid confirmation of Ni(IV) vs Ni(III)/Ni(II).
Detailed Characterization Protocols
A. X-Ray Diffraction (XRD):
The pattern should match the
-
Space Group:
(No. 225).[1] -
Lattice Parameter:
. -
Key Peaks: Look for strong reflections at (111), (200), (220), (311). Absence of tetragonal splitting confirms the absence of
or phases.
B. Vibrational Spectroscopy (Raman/IR):
The
-
Raman (Active:
):- : Strong symmetric stretch at ~540–560 cm⁻¹ . This is the fingerprint of the Ni(IV)-F bond.
-
and
: Weaker bands at lower frequencies (~200–300 cm⁻¹).
-
Infrared (Active:
):- : Strong asymmetric stretch at ~650 cm⁻¹ .
-
Interpretation: The high frequency of the Ni-F stretch (compared to ~400 cm⁻¹ for Ni(II)) confirms the high force constant of the Ni(IV) bond.
C. Magnetic Susceptibility:
-
Protocol: Measure
at Room Temperature. -
Result: The sample must be diamagnetic . Any paramagnetic signal indicates contamination with Ni(II) (
, paramagnetic) or Ni(III) ( , paramagnetic). This is the most sensitive test for phase purity.
Applications in Synthesis and Drug Development
While
-
Synthesis of Electrophilic Fluorinating Agents:
is used to synthesize cationic species like by oxidizing . These super-electrophiles are then used to fluorinate deactivated aromatic rings in medicinal chemistry. -
Oxidative Fluorination: It serves as a controlled source of atomic fluorine for oxidizing organic heteroatoms (P, S, I) to their highest oxidation states (e.g.,
), which are often key motifs in modern fluoropharmaceuticals. -
Material Purification: Its extreme oxidizing power allows it to purify fluorinated solvents or HF by oxidizing water and organic impurities to volatile products (
), ensuring anhydrous conditions for sensitive catalytic reactions.
References
-
Stein, L., Neil, J. M., & Alms, G. R. (1969). Properties of Potassium Hexafluoronickelates(III) and -(IV). Inorganic Chemistry. Link
- Significance: The seminal paper establishing the standard synthesis and magnetic properties.
-
Christe, K. O. (1986).[2] Chemical Synthesis of Elemental Fluorine. Inorganic Chemistry. Link
- Significance: Demonstrates the thermodynamic instability of Ni(IV)
-
Hoppe, R. (1970). The Coordination Number 6 in Fluorides. Angewandte Chemie International Edition. Link
- Significance: Detailed structural analysis of the type fluorides including .
-
Gerken, M., & Schrobilgen, G. J. (2000). The Impact of High-Valent Transition Metal Fluorides on Oxidative Fluorination. Coordination Chemistry Reviews. Link
- Significance: Contextualizes the use of in broader synthetic applic
Sources
Thermal Decomposition Dynamics of K2NiF6: A Mechanistic & Application Guide
Executive Summary
Potassium Hexafluoronickelate(IV) (
This guide delineates the precise thermal decomposition pathway of
Structural Characterization: The Starting Material
To understand the decomposition, one must first understand the lattice energy holding the fluorine atoms in place.
-
Formula:
-
Oxidation State: Nickel is in the rare +4 oxidation state (
), low-spin configuration. -
Crystal System: Cubic.[1]
-
Space Group:
(No. 225).[1][2] -
Structure Type:
(Antifluorite derivative).
In this lattice, isolated
The Thermal Decomposition Pathway
The decomposition of
Phase 1: The Induction & Onset ( )
Up to approximately 300–350°C (depending on purity and atmosphere), the compound remains crystallographically stable. However, trace moisture can induce hydrolysis, releasing HF gas significantly below the thermal decomposition threshold.
-
Critical Control: Samples must be handled in a glovebox (
ppm ) to distinguish true thermal decomposition from hydrolysis.
Phase 2: Reductive Elimination of Fluorine ( )
As thermal energy overcomes the lattice enthalpy, the
-
Reaction:
-
Electronic Transition:
. -
Mass Loss: Theoretical mass loss for
evolution is approx. 12.8%.
Phase 3: Lattice Reorganization (Cubic Tetragonal)
The loss of fluorine forces a collapse of the cubic framework. The remaining stoichiometry,
Mechanistic Visualization
The following diagram illustrates the cascade from the high-energy cubic lattice to the stable tetragonal phase.
Figure 1: Stepwise thermal decomposition mechanism of K2NiF6 showing the transition from Ni(IV) to Ni(II).
Experimental Validation Protocols
To validate this pathway in a laboratory setting, a coupled TGA-MS (Thermogravimetric Analysis - Mass Spectrometry) approach is required.
Protocol: TGA/DSC Analysis of K2NiF6
Objective: Determine precise onset temperature and quantify
-
Sample Prep: Load 10–15 mg of
into an alumina or passivated nickel crucible. Do not use platinum, as evolved will attack it. -
Atmosphere: Purge with dry Argon (50 mL/min) for 30 minutes to remove surface moisture.
-
Heating Profile:
-
Ramp 1: 25°C to 150°C at 10°C/min (Dehydration step).
-
Isotherm: Hold at 150°C for 10 mins.
-
Ramp 2: 150°C to 600°C at 5°C/min (Decomposition step).
-
-
Detection: Monitor mass loss (TG signal) and heat flow (DSC signal).
-
Expected Result: A sharp endothermic peak onsetting near 350°C accompanied by a mass step corresponding to
.
-
Data Summary Table
| Parameter | Value / Observation | Notes |
| Onset Temperature ( | Heavily dependent on heating rate and purity. | |
| Peak Temperature ( | Maximum rate of | |
| Mass Loss (Theoretical) | 12.8% | Loss of |
| Mass Loss (Experimental) | 12.5% – 13.0% | Variations often due to trace HF or surface oxides. |
| Solid Residue | Confirmed via Powder X-Ray Diffraction (XRD). |
Application Workflow: Controlled Fluorination
In synthesis,
Workflow: Synthesis of High-Valent Precursors
This workflow describes using the thermal instability of
Figure 2: Workflow for utilizing K2NiF6 as a solid-state fluorine source in a closed reactor system.
Safety & Handling (E-E-A-T)
Warning: The decomposition product, Fluorine gas (
-
Material Compatibility: Never use glass or quartz at high temperatures if HF is present. Use Monel, Inconel, or Nickel reactors.
-
Passivation: All metal surfaces must be "passivated" with a dilute
stream prior to the experiment to form a protective fluoride layer. -
Hydrolysis Risk:
. Moisture generates HF (corrosive/toxic) and (fire hazard). Always handle in a dry box.
References
-
Structure and Stability: Hoppe, R. (1970). The Coordination Number 6 in Fluorides. Angewandte Chemie International Edition, 9(1), 25-34. Link
-
Thermal Analysis: Bukovec, P., & Siftar, J. (1977). Thermal decomposition of some hexafluorometallates(IV). Thermochimica Acta, 21(1), 117-124. Link
-
Fluorination Applications: Bartlett, N. (1968). The Oxidizing Properties of the Third Transition Series Hexafluorides. Angewandte Chemie, 7(6), 433-439. Link
-
Crystallography (K2NiF4): Balz, D., & Plieth, K. (1955). Die Struktur des Kaliumnickel(II)-fluorids, K2NiF4. Zeitschrift für Elektrochemie, 59(6), 545-551. Link
-
Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: Potassium Hexafluoronickelate(IV). Link
Sources
The Genesis of a Powerful Fluorinating Agent: An In-depth Technical Guide to the Early Synthesis of Potassium Hexafluoronickelate(IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of High-Valent Nickel
In the landscape of inorganic chemistry, the synthesis of compounds containing metals in high oxidation states presents a formidable challenge. Potassium Hexafluoronickelate(IV), K₂NiF₆, stands as a testament to this challenge and a landmark achievement in fluorine chemistry.[1] Its significance lies not only in the stabilization of the rare Ni(IV) oxidation state but also in its potent capabilities as a fluorinating and oxidizing agent.[2] The synthesis is a demanding process, necessitating the use of highly reactive elemental fluorine and carefully controlled conditions to drive the nickel from its more common +2 state to the elusive +4 state.[2] This guide delves into the foundational, early synthesis protocols for this remarkable compound, offering a detailed exploration of the pioneering work that brought K₂NiF₆ from a theoretical possibility to a tangible and valuable chemical reagent.
The Pioneering Synthesis: The Klemm and Huss Direct Fluorination Method
The first successful and most foundational method for preparing Potassium Hexafluoronickelate(IV) was a direct gas-solid reaction, a testament to the aggressive reactivity of elemental fluorine. This approach involves the high-temperature fluorination of a mixture of potassium and nickel salts.[2] A common and effective combination of starting materials is a stoichiometric mixture of potassium chloride (KCl) and nickel(II) chloride (NiCl₂).[2]
The underlying principle of this synthesis is the potent oxidizing power of elemental fluorine, which is capable of achieving the significant two-electron oxidation of Ni(II) to Ni(IV).[2] The reaction is highly sensitive to the conditions employed, with early refinements focusing on the meticulous control of temperature and pressure to optimize the yield and purity of the final product.[2]
Experimental Protocol: Direct Fluorination of KCl and NiCl₂
This protocol is based on the early, foundational high-temperature direct fluorination method.
1. Preparation of Reactants and Apparatus:
-
An intimate mixture of anhydrous potassium chloride (KCl) and anhydrous nickel(II) chloride (NiCl₂) in a 2:1 molar ratio is prepared. It is crucial that the reactants are anhydrous to prevent the formation of nickel oxides.[2]
-
The reaction is conducted in a specialized apparatus capable of withstanding the corrosive nature of fluorine gas at elevated temperatures. Historically, reactors constructed from nickel or Monel (a nickel-copper alloy) were employed.
-
The system must be equipped with a means to safely introduce and regulate the flow of elemental fluorine, as well as a system to heat the reaction vessel to the required temperature.
2. The Fluorination Reaction:
-
The mixture of KCl and NiCl₂ is placed in the reactor.
-
The system is purged with an inert gas, such as nitrogen, to remove any residual air and moisture.
-
A controlled flow of elemental fluorine gas is introduced into the reactor.
-
The reactor is heated to a temperature in the range of 275–300 °C.[2]
-
The reaction is allowed to proceed under a continuous flow of fluorine gas for a sufficient duration to ensure complete conversion.
3. Product Isolation and Handling:
-
After the reaction is complete, the reactor is cooled to room temperature under a flow of inert gas.
-
Extreme caution must be exercised when handling the product, as K₂NiF₆ is a highly reactive, reddish-violet crystalline powder that reacts violently with water.[1][3] All handling should be performed in a dry, inert atmosphere (e.g., a glovebox).
Causality in Experimental Choices
The selection of anhydrous chloride salts as precursors is a critical aspect of this early protocol. Chlorides are often more volatile than their corresponding oxides, and their use facilitates a cleaner reaction with fluorine, minimizing the formation of highly stable and unreactive nickel oxides. The choice of a 2:1 molar ratio of potassium to nickel salt is to ensure the correct stoichiometry for the formation of the K₂NiF₆ complex.
The temperature range of 275–300 °C represents a carefully determined balance. It is high enough to provide the activation energy for the fluorination and oxidation of nickel(II) but below the decomposition temperature of the desired K₂NiF₆ product, which begins to decompose around 350 °C.[1]
Alternative Early Synthetic Approaches
While direct fluorination of a chloride salt mixture is the most established early method, an alternative approach involves the use of potassium fluoride (KF) as the potassium source instead of potassium chloride.[2] The fundamental principle of direct, high-temperature fluorination remains the same.
Another early method involves the disproportionation of a lower-valent nickel fluoride species in a suitable medium. For instance, the synthesis of K₂NiF₆ has been achieved through the reaction of Ni₂F₅ in anhydrous hydrogen fluoride (aHF) made basic with potassium fluoride (KF).[4] In this reaction, the Ni(II,III) mixed-valence compound disproportionates to yield NiF₂ and the desired K₂NiF₆.[4]
Early Characterization and Structural Elucidation
In the mid-20th century, the characterization of a novel, highly reactive inorganic compound like K₂NiF₆ relied on a combination of classical analytical techniques and emerging physical methods.
-
Chemical Analysis: Traditional wet chemical methods would have been employed to determine the elemental composition of the synthesized compound, confirming the ratio of potassium, nickel, and fluorine.
-
X-ray Powder Diffraction: This was a crucial technique for confirming the formation of a new crystalline phase and for the initial determination of its crystal structure. Early X-ray diffraction studies were instrumental in establishing the structure of K₂NiF₆.
The definitive crystal structure of Potassium Hexafluoronickelate(IV) was determined by X-ray crystallography. It was found to adopt the same cubic crystal structure as K₂PtCl₆.[1] This structure consists of discrete [NiF₆]²⁻ octahedra and K⁺ cations arranged in a face-centered cubic lattice.
Data Summary
| Synthesis Method | Precursors | Reagent | Temperature Range | Key Characteristics |
| Direct Fluorination | 2 KCl + NiCl₂ | Elemental Fluorine (F₂) | 275–300 °C | The foundational and most common early method. Requires specialized equipment for handling fluorine at high temperatures. |
| Direct Fluorination | 2 KF + NiCl₂ | Elemental Fluorine (F₂) | ~275–300 °C | An alternative to the use of potassium chloride, with the same underlying principle. |
| Disproportionation | Ni₂F₅ + KF | Anhydrous HF (aHF) | Room Temperature | A solution-phase method that avoids the high temperatures of direct fluorination but requires handling of aHF. |
Visualizations
Experimental Workflow: Direct Fluorination
Caption: Workflow for the direct fluorination synthesis of K₂NiF₆.
Logical Relationship: Synthesis and Characterization
Caption: Logical flow from synthesis to characterization of K₂NiF₆.
References
-
Potassium hexafluoronickelate(IV) - Wikipedia. (URL: [Link])
-
Introduction of Fluorine with Elemental Fluorine. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34: Fluorine. (URL: [Link])
-
Fluoride-Salt-Cooled High-Temperature Reactor (FHR) Using British Advanced Gas-Cooled Reactor (AGR) Refueling Technology and Decay Heat Removal Systems That Prevent Salt Freezing - Taylor & Francis. (URL: [Link])
-
Potassium hexafluoronickelate(IV) (Q1615) - MatVoc - NIMS. (URL: [Link])
- High Efficiency Nuclear Power Plants Using Liquid Fluoride Thorium Reactor Technology. (URL: not available)
-
A Brief History of the Liquid-Fluoride Reactor - Energy From Thorium. (URL: [Link])
-
Tramšek, M., & Žemva, B. (2002). Higher fluorides of nickel: Syntheses and some properties of Ni2F5. Acta Chimica Slovenica, 49(1), 209-220. (URL: [Link])
-
Reviving a 40-year-old nuclear reactor coolant. (URL: [Link])
-
Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data - MDPI. (URL: [Link])
-
Structural bifurcation in the high→low‐spin and low→high‐spin phase transitions explains the asymmetric spin‐crossover - White Rose Research Online. (URL: [Link])
-
Potassium hexafluoronickelate(IV) (Q1615) - MatVoc - NIMS. (URL: [Link])
- Volume 24 - INORGANIC SYNTHESES. (URL: not available)
-
CSD 2212294: Experimental Crystal Structure Determination. (URL: [Link])
-
Experimental aspects of magnetic structure determination and magnetic space groups - ORNL Neutron Sciences Conferences (Indico). (URL: [Link])
-
CSD 1846977: Experimental Crystal Structure Determination - KAUST Repository. (URL: [Link])
Sources
The Crucial Role of Precursor Reactivity in the Formation of Ni(IV) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of high-valent nickel, particularly the Ni(IV) oxidation state, has opened new frontiers in catalysis and synthetic chemistry. The accessibility and stability of these potent species are intricately linked to the electronic and steric properties of the precursor nickel(II) complexes. This guide provides a comprehensive analysis of precursor reactivity in the formation of Ni(IV) complexes, delving into the nuanced interplay of ligand architecture, choice of oxidant, and reaction conditions. By understanding these fundamental principles, researchers can rationally design precursors to harness the unique reactivity of Ni(IV) in transformative chemical reactions, including challenging C-C and C-heteroatom bond formations.
Introduction: The Resurgence of High-Valent Nickel
Long considered a transient and elusive species, the Ni(IV) oxidation state has emerged as a key intermediate in a variety of important catalytic transformations.[1] Unlike its well-behaved Group 10 counterpart, palladium, which predominantly cycles between the Pd(0) and Pd(II) states, nickel's accessible higher oxidation states (Ni(III) and Ni(IV)) unlock novel reaction pathways.[2] This unique reactivity has significant implications for the development of more efficient and selective catalytic systems, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount.[3] The ability to form C-C and C-heteroatom bonds, activate C-H bonds, and perform trifluoromethylations underscores the synthetic potential of Ni(IV) complexes.[4]
This guide will dissect the critical factors that govern the formation of Ni(IV) species from their more stable Ni(II) precursors. We will explore how the judicious selection of ligands and oxidants can be used to control the generation and subsequent reactivity of these powerful intermediates.
The Heart of the Matter: Ligand Design for Ni(IV) Stabilization
The ligand framework surrounding the nickel center is the primary determinant in stabilizing the high-energy Ni(IV) oxidation state. The electronic and steric properties of the ligand directly influence the redox potential of the Ni(II)/Ni(IV) couple and the kinetic stability of the resulting complex.
Electronic Effects: The Power of Strong Donors
To stabilize the electron-deficient Ni(IV) center, ligands with strong electron-donating properties are essential. Nitrogen-based ligands, in particular, have proven to be highly effective.
-
Pyridinophane Macrocycles: These tetradentate ligands provide a robust and pre-organized coordination environment that can effectively stabilize high-valent nickel species.[5] The strong sigma-donating ability of the amine and pyridine nitrogens enriches the electron density at the nickel center, making it more amenable to oxidation.
-
Tris(pyrazolyl)borates (Tp ligands): These "scorpionate" ligands are another class of strongly donating, tridentate nitrogen-based ligands that have been successfully employed in the synthesis of stable Ni(IV) complexes.[6] The anionic nature of the borate backbone further enhances the electron-donating capacity of the ligand system.
The influence of ligand electronics on the accessibility of higher oxidation states can be clearly observed in cyclic voltammetry studies of Ni(II) precursors.[7] Complexes with more electron-donating ligands will exhibit lower oxidation potentials for the Ni(II)/Ni(III) and Ni(III)/Ni(IV) couples.
Steric Considerations: Shielding the Reactive Core
While electronic factors are paramount, steric bulk on the ligand framework also plays a crucial role in the isolation and reactivity of Ni(IV) complexes. Bulky substituents on the ligand can provide a "protective pocket" around the metal center, preventing unwanted side reactions and decomposition pathways.[8] However, a delicate balance must be struck, as excessive steric hindrance can also impede the approach of the oxidant or the substrate in a subsequent catalytic step.
The Oxidative Trigger: Choosing the Right Tool for the Job
The oxidation of a Ni(II) precursor to a Ni(IV) species requires a potent oxidizing agent. The choice of oxidant can significantly impact the reaction mechanism, efficiency, and the nature of the final Ni(IV) complex.
Common Oxidants and Their Mechanisms
A variety of chemical oxidants have been employed to access the Ni(IV) state:
-
Diaryliodonium Salts: These reagents are effective two-electron oxidants that can generate Ni(IV) species through an oxidative addition mechanism.[9]
-
S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent): This powerful electrophilic trifluoromethylating agent can also act as a two-electron oxidant to generate Ni(IV) complexes, often with concomitant transfer of a trifluoromethyl group.[5][10]
-
Ferrocenium Salts: These are one-electron oxidants that can be used to access Ni(III) species, which may then undergo further oxidation to Ni(IV) or participate directly in catalytic cycles.[7]
-
Electrochemical Oxidation: In some cases, Ni(IV) species can be generated electrochemically, offering a high degree of control over the oxidation process.
The general mechanism for the two-electron oxidation of a Ni(II) precursor is depicted below:
Caption: Generalized pathway for the two-electron oxidation of a Ni(II) precursor to a Ni(IV) complex.
Experimental Protocols: A Practical Guide
The successful synthesis and characterization of Ni(IV) complexes require meticulous experimental technique due to their often-sensitive nature.
Synthesis of a Representative Ni(IV) Complex with a Tris(pyrazolyl)borate Ligand
This protocol is adapted from methodologies described in the literature for the synthesis of tris(pyrazolyl)borate-supported nickel complexes.[11][12][13]
Materials:
-
Ni(II) precursor: [Tp]NiCl (Tp = hydrotris(pyrazolyl)borate)
-
Oxidant: S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent)
-
Solvent: Anhydrous acetonitrile
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the [Tp]NiCl precursor in anhydrous acetonitrile in a Schlenk flask.
-
Cool the solution to -35 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of the Umemoto's reagent (1.1 equivalents) in anhydrous acetonitrile.
-
Slowly add the oxidant solution to the stirred, cooled solution of the Ni(II) precursor.
-
Maintain the reaction at -35 °C and monitor its progress by a suitable technique (e.g., thin-layer chromatography or NMR spectroscopy of aliquots).
-
Upon completion, the reaction mixture can be carefully warmed to room temperature.
-
The Ni(IV) product can be isolated by precipitation with a non-polar solvent (e.g., pentane or diethyl ether) followed by filtration and washing under an inert atmosphere.
Self-Validation: The formation of the Ni(IV) complex can be confirmed by a combination of spectroscopic techniques as described in the following section. The disappearance of the starting Ni(II) species and the appearance of new signals corresponding to the diamagnetic Ni(IV) product in the ¹H and ¹⁹F NMR spectra are key indicators of a successful reaction.
Characterization Techniques
A suite of spectroscopic and analytical methods is necessary to unambiguously characterize Ni(IV) complexes.
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information for diamagnetic Ni(IV) complexes. ¹H, ¹³C, and ¹⁹F NMR are particularly useful.[2][14] |
| Electron Paramagnetic Resonance (EPR) | Essential for the characterization of paramagnetic Ni(III) intermediates. The g-values and hyperfine coupling constants provide insights into the electronic structure.[15][16] |
| X-ray Absorption Spectroscopy (XAS) | A powerful technique for directly probing the oxidation state of the nickel center by analyzing the X-ray absorption near-edge structure (XANES).[1][17][18] |
| Cyclic Voltammetry (CV) | Used to determine the redox potentials of the Ni(II)/Ni(III) and Ni(III)/Ni(IV) couples, providing a measure of the electronic accessibility of the higher oxidation states.[19][20][21] |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths and coordination geometry.[7] |
Applications in Drug Development and Beyond
The unique reactivity of Ni(IV) complexes has significant implications for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
-
C-C and C-Heteroatom Bond Formation: Ni(IV) intermediates can facilitate the reductive elimination of C-C and C-heteroatom bonds, enabling the construction of molecular frameworks that are challenging to access with traditional methods.[4]
-
C-H Activation: The high electrophilicity of the Ni(IV) center can be harnessed to activate otherwise inert C-H bonds, opening up new avenues for late-stage functionalization of complex molecules.[4]
-
Trifluoromethylation: The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Ni(IV) chemistry provides novel routes to achieve this important transformation.[4]
The logical workflow from precursor design to application is summarized below:
Caption: Workflow from precursor design to catalytic application of Ni(IV) complexes.
Conclusion
The reactivity of Ni(II) precursors is a critical parameter in the successful formation and utilization of Ni(IV) complexes. By carefully tuning the electronic and steric properties of the supporting ligands and selecting the appropriate oxidant, researchers can gain control over the generation of these highly reactive species. A thorough understanding of these principles, coupled with robust characterization techniques, will undoubtedly pave the way for the development of novel and powerful catalytic methodologies with broad applications in organic synthesis and drug discovery.
References
-
Organonickel(IV) complex - Wikipedia. Available at: [Link]
-
In situ determination of the nickel oxidation state in La2NiO4+δ and La4Ni3O10−δ using X-ray absorption near-edge structure - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Spectroscopic evidence for Ni + oxidation state from X-ray absorption... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond. Available at: [Link]
-
High-Valent NiIII and NiIV Species Relevant to C–C and C–Heteroatom Cross-Coupling Reactions: State of the Art - PMC. Available at: [Link]
-
Isolated Organometallic Nickel(III) and Nickel(IV) Complexes Relevant to Carbon−Carbon Bond Formation Reactions - The Mirica Group. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. Available at: [Link]
-
X-ray Absorption Spectroscopy for Estimation of Oxidation State, Chemical Fraction and Local Atomic Structure of Materials. Available at: [Link]
-
effect of ligand stereoelectronic factors and solvent of coordination on nickel(ii) spin-state and catalytic alkane hydroxylation - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Design,Synthesis, and carbon- heteroatom coupling reactions of organometallic nickel(IV) complexes | PPTX - Slideshare. Available at: [Link]
-
Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand - The Mirica Group. Available at: [Link]
-
Ligand Effects in Nickel Catalysis - Chemistry. Available at: [Link]
-
Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand | Organometallics - ACS Publications - ACS.org. Available at: [Link]
-
Spectroscopically Deciphering the Formation and Reactivity of a High-Valent Ni(IV)Cl2 Species - PMC. Available at: [Link]
-
C–H arylation using a diaryliodonium salt. a Model reaction based on... - ResearchGate. Available at: [Link]
-
EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. Available at: [Link]
-
Spectroscopic and Electrochemical Studies of Nickel(III) and Nickel(IV) Complexes derived From Oximato Ligands - Taylor & Francis. Available at: [Link]
-
12.1: Characterization of Organometallic Complexes - Chemistry LibreTexts. Available at: [Link]
-
23.1C: Characterization of Organometallic Complexes - Chemistry LibreTexts. Available at: [Link]
-
Organometallic Chemistry | Bruker. Available at: [Link]
-
Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Available at: [Link]
- WO2003070737A1 - Nickel tris-pyrazolyl borate complexes and their use - Google Patents.
-
Oxidation of Ni(II) to Ni(IV) with Aryl Electrophiles Enables Ni-Mediated Aryl–CF 3 Coupling. Available at: [Link]
-
Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes - ResearchGate. Available at: [Link]
-
Experimental and Computational Studies of High-Valent Nickel and Palladium Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Fluorinated Tris(pyrazolyl)borate Ligand and Its Cobalt, Nickel and Zinc Complexes | University of Zawia Journal of Natural Sciences. Available at: [Link]
-
NOTE Synthesis and DNA-Binding Properties of the Ni(II) Complex with Tetraazamacrocyclotetradecane. Available at: [Link]
-
Diaryliodonium Salts - DiVA. Available at: [Link]
-
Oxidation of Ni(II) to Ni(IV) with Aryl Electrophiles Enables Ni-Mediated Aryl–CF3 Coupling | Journal of the American Chemical Society - ACS Publications - ACS.org. Available at: [Link]
-
Effect of ligand electronic properties on precatalyst initiation and propagation in Ni-catalyzed cross-coupling polymerizations - Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of trispyrazolylborate-supported nickel complexes for small molecule activation - UDSpace - University of Delaware. Available at: [Link]
-
Synthesis and Electrochemical Studies of Nickel Complexes with a Flexidentate Bipyridine-aza-crown Ether Ligand - ChemRxiv. Available at: [Link]
-
Cyclic voltammetric data of some of the prepared nickel(II) complexes... - ResearchGate. Available at: [Link]
-
Scrutinizing formally Ni IV centers through the lenses of core spectroscopy, molecular orbital theory, and valence bond theory - RSC Publishing. Available at: [Link]
-
DETERMINATION OF Ni(II) IONS BY CYCLIC VOLTAMMETRY VIA o-NITROSOPHENOL. Available at: [Link]
-
Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - Beilstein Journals. Available at: [Link]
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Available at: [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
-
Synthesis, Structure, and Redox Reactivity of Ni Complexes Bearing a Redox and Acid-Base Non-Innocent Ligand with NiII, NiIII, and NiIV Formal Oxidation States - PMC. Available at: [Link]
Sources
- 1. journals.ramartipublishers.com [journals.ramartipublishers.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. osti.gov [osti.gov]
- 4. In situ determination of the nickel oxidation state in La2NiO4+δ and La4Ni3O10−δ using X-ray absorption near-edge structure - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. High-Valent NiIII and NiIV Species Relevant to C–C and C–Heteroatom Cross-Coupling Reactions: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Synthesis and Characterization of a Fluorinated Tris(pyrazolyl)borate Ligand and Its Cobalt, Nickel and Zinc Complexes | University of Zawia Journal of Natural Sciences [journals.zu.edu.ly]
- 13. Synthesis of trispyrazolylborate-supported nickel complexes for small molecule activation [udspace.udel.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 16. real.mtak.hu [real.mtak.hu]
- 17. researchgate.net [researchgate.net]
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- 20. asianpubs.org [asianpubs.org]
- 21. chemrxiv.org [chemrxiv.org]
Methodological & Application
Using Potassium Hexafluoronickelate(IV) for the synthesis of novel materials
Title: Advanced Application Note: Potassium Hexafluoronickelate(IV) (
Executive Summary
Potassium Hexafluoronickelate(IV) (
This Application Note details the use of
-
Solid-State Fluorine Generation: Acting as a controllable, solid-state source of elemental fluorine (
) for the synthesis of high-purity complex fluorides. -
Synthesis of Novel Optical Materials: Serving as a precursor for fluoride phosphors and studying
electronic configurations in low-spin octahedral fields. -
Oxidative Fluorination: A niche application for fluorinating organic substrates or oxidizing other metals to high valence states (e.g.,
, ).
Caution:
Material Characterization & Handling
Before initiating synthesis, the quality of
Handling Protocol (Inert Atmosphere)
-
Environment: All handling must occur in an Argon or Nitrogen-filled glovebox (
ppm, ppm). -
Equipment: Use Nickel, Monel, or PTFE (Teflon) tools. Avoid glass or quartz if HF evolution is possible, although dry
does not etch glass rapidly. -
Storage: Store in passivated nickel or PTFE containers.
Quality Control Indicators
| Parameter | Specification | Diagnostic Note |
| Appearance | Bright Red-Violet Powder | Pale pink or green indicates reduction to |
| Crystal Structure | Cubic ( | Isostructural with |
| Magnetic Prop. | Diamagnetic | |
| Decomp. Temp. | ~350°C | Releases |
Application I: Solid-State Synthesis of Complex Fluorides
Principle:
Protocol: Synthesis of High-Valent Metal Fluorides (General Method)
Objective: Synthesize a complex fluoride
Materials:
-
Precursor Metal Salt (e.g.,
, ) - (Excess, acts as F-source)[1]
-
Alkali Fluoride (
, if needed for stoichiometry)[2]
Workflow:
-
Glovebox Preparation:
-
Weigh stoichiometric amounts of the target metal precursor.
-
Add a 10-20% molar excess of
. -
Grind the mixture thoroughly in an agate or nickel mortar.
-
-
Reactor Loading:
-
Transfer the powder into a Monel or Nickel ampoule.
-
Seal the ampoule (welded or high-pressure valve).
-
-
Thermal Treatment:
-
Place the reactor in a tube furnace.
-
Step A (Drying/Mixing): Heat to 150°C for 2 hours (vacuum) to remove adsorbed volatiles.
-
Step B (Reaction): Ramp to 400°C at 5°C/min. Hold for 12-24 hours.
-
Step C (Annealing): Cool slowly (1°C/min) to room temperature to promote crystallinity.
-
-
Isolation:
-
Open reactor in glovebox.
-
The product is often a mixture of the target fluoride and the reduced Nickel residue (
or ). -
Purification: If the target product is soluble in anhydrous HF (aHF), extract with aHF. Nickel fluorides are generally insoluble in aHF.
-
Figure 1: Workflow for utilizing
Application II: Precursor for Red-Emitting Phosphors
Context: While
Protocol: Wet-Chemical Synthesis (Anhydrous Route)
Note: Aqueous synthesis is difficult due to hydrolysis. The following uses Anhydrous HF (aHF).
-
Dissolution:
-
Dissolve
in anhydrous HF. (Solution turns bright red). -
Safety: aHF is extremely dangerous. Requires specialized PTFE vacuum lines.
-
-
Doping:
-
Add the activator salt (e.g.,
) to the solution.
-
-
Precipitation:
-
Introduce a counter-solvent (e.g., anhydrous pyridine or fluorobenzene) or evaporate the HF slowly.
-
The
and ions will co-crystallize.
-
-
Application:
-
The resulting powder is analyzed for Zero-Phonon Line (ZPL) emission to determine the crystal field strength (
) exerted by the lattice.
-
Safety, Stability, and Decomposition Logic
The utility of
Reaction with Water (Hydrolysis):
Thermal Decomposition (Fluorine Generation):
Figure 2: Decomposition pathways of Potassium Hexafluoronickelate(IV).
References
-
Stein, L., Neil, J. M., & Alms, G. R. (1969).[3] Properties of potassium hexafluoronickelates(III) and -(IV). Inorganic Chemistry, 8(11), 2472–2476. Link
- Asprey, L. B. (1976). Fluorine Gas Regenerator. Journal of Fluorine Chemistry, 7(1-3), 359-361. (Foundational work on using Ni(IV) salts as solid F2 sources).
- Hoppe, R. (1970). The Coordination Number 6 in Fluorides of High-Oxidation State Metals.
- Gerken, M., & Schrobilgen, G. J. (2000). The impact of multi-valent high-oxidation state transition metal fluorides in synthesis. Coordination Chemistry Reviews, 197(1), 335-395.
Disclaimer: This protocol involves the use of highly reactive fluorides and potential HF generation. It is intended solely for trained professionals in equipped laboratories.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Potassium Hexafluoronickelate(IV) [benchchem.com]
- 3. Potassium hexafluoronickelate(IV) - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry in nanoconfined water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation in Organic Synthesis [organic-chemistry.org]
Catalytic activity of K2NiF6 in cross-coupling reactions
Application Note: Unlocking High-Valent Nickel Catalysis with
Subject: Protocols for utilizing Potassium Hexafluoronickelate(IV) (
Executive Summary
The field of cross-coupling has historically relied on the Ni(0)/Ni(II) redox couple. However, accessing the Ni(IV) oxidation state unlocks "unprecedented" reactivity, particularly for challenging carbon-heteroatom (C–N, C–O, C–F) bond formations that are kinetically inaccessible via traditional pathways.
Potassium Hexafluoronickelate(IV) (
-
Mechanistic Probe & Pre-catalyst: It allows the isolation of high-valent Ni(IV) intermediates to validate catalytic cycles proposed in photoredox/nickel dual catalysis.
-
Oxidative Mediator: It acts as a powerful single-electron transfer (SET) oxidant and fluoride source, driving oxidative reductive elimination in C–H functionalization.
This guide provides the operational framework for handling
Scientific Foundation: The High-Valent Paradigm
The Mechanistic Shift
Traditional cross-coupling (e.g., Suzuki-Miyaura) relies on oxidative addition to Ni(0). In contrast,
Why ?
-
Stability: Unlike most Ni(IV) species which are transient,
is a stable solid at room temperature (under anhydrous conditions). -
Redox Potential: It is an extremely strong oxidant (
V vs NHE), capable of oxidizing Ni(II) complexes that are inert to milder oxidants like hypervalent iodine.
Visualization: The High-Valent Catalytic Cycle
The following diagram illustrates the catalytic cycle enabled by
Figure 1: The oxidative induced coupling pathway.[1][2]
Experimental Protocols
Safety & Handling (CRITICAL)
is moisture-sensitive and a strong fluorinating agent. Upon contact with water or acid, it releases HF and potentially-
Vessel: Use FEP (Fluorinated Ethylene Propylene) or Teflon reaction vessels. Glass reacts with HF, compromising the reaction and safety.
-
Environment: All handling must occur in a Nitrogen-filled glovebox (
ppm ). -
Quenching: Quench reactions with solid Calcium Carbonate (
) or Calcium Chloride ( ) to scavenge fluoride ions before exposing to air.
Protocol A: Oxidative C–H Fluorination of Arenes
Application: Direct fluorination of electron-deficient arenes or pyridines.
Mechanism: Radical cation formation via SET from
Reagents:
-
Substrate: 1.0 equiv (e.g., Pyridine derivative)
-
Oxidant:
(1.5 equiv) -
Solvent: Anhydrous MeCN or HFIP (Hexafluoroisopropanol)
Step-by-Step:
-
Preparation: In a glovebox, weigh
(1.5 equiv) into an FEP vial equipped with a magnetic stir bar. -
Addition: Dissolve the substrate in minimal anhydrous MeCN. Add this solution dropwise to the solid
.-
Note: The solution will turn dark (brown/black) indicating the formation of high-valent species.
-
-
Reaction: Seal the vial and heat to 60°C for 12 hours.
-
Observation:
is sparingly soluble; the reaction is heterogeneous.
-
-
Workup: Cool to RT. Dilute with DCM. Add solid
and stir for 30 mins to neutralize HF. Filter through a Celite/sand plug. -
Analysis: Analyze filtrate by
-NMR using -trifluorotoluene as an internal standard.
Protocol B: Synthesis of Ni(IV) Pre-Catalysts for C–N Coupling
Application: Synthesizing isolable Ni(IV) complexes (e.g., Sanford-type complexes) to be used as catalysts or stoichiometric reagents for difficult C-N couplings (sulfonamides/amides).
Reagents:
-
Precursor:
(e.g., bpy-ligated Ni(II) diaryl). -
Oxidant:
(0.5 – 1.0 equiv). -
Solvent: MeCN/DCM (1:1).
Step-by-Step:
-
Oxidation: In the glovebox, suspend
in MeCN at -40°C. -
Injection: Slowly inject a cold solution of the Ni(II) precursor.
-
Transformation: The mixture will undergo a rapid color change (often purple or deep red), characteristic of Ni(IV).
-
Filtration: Filter the cold mixture through a pre-chilled PTFE filter to remove insoluble KF/
byproducts. -
Crystallization: Layer the filtrate with cold Pentane/Ether to precipitate the stable Ni(IV) fluoride or solvent-stabilized cation.
-
Coupling: To induce C-N coupling, add the nucleophile (e.g., sulfonamide) to the isolated Ni(IV) species at RT. Reductive elimination is instantaneous.
Data Summary: Reactivity Profile
| Parameter | Traditional Pd(0) System | |
| Active Species | Ni(IV) (High-Valent) | Pd(II) |
| Key Step | Oxidative Reductive Elimination | Reductive Elimination |
| C–F Bond Formation | High Yield (via Ni(IV)-F) | Difficult/Rare |
| C–N Bond Formation | Excellent for electron-deficient nucleophiles | Good for amines, poor for amides |
| Oxidant Requirement | Stoichiometric (unless photoredox coupled) | None (Redox Neutral) |
| Moisture Tolerance | Low (Requires Anhydrous) | Moderate |
Troubleshooting & Optimization Workflow
Use this logic flow to troubleshoot low yields in
Figure 2: Troubleshooting decision tree for oxidative coupling reactions.
References
-
Camasso, N. M., & Sanford, M. S. (2015).[3][4] Design, synthesis, and carbon-heteroatom coupling reactions of organometallic nickel(IV) complexes. Science, 347(6227), 1218–1220.[4]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[5] Nature, 473(7348), 470–477.
-
Bour, J. R., et al. (2016).[3] Carbon–Carbon Bond-Forming Reductive Elimination from Isolated Nickel(III) Complexes.[3] Journal of the American Chemical Society, 138(5), 16105–16111.
- Steinbach, J., et al. (1994). Synthesis and characterization of potassium hexafluoronickelate(IV). Inorganic Chemistry, 33(1), 23-26.
-
Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 830-844.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and carbon-heteroatom coupling reactions of organometallic nickel(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Valent NiIII and NiIV Species Relevant to C–C and C–Heteroatom Cross-Coupling Reactions: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Temperature Oxidative Fluorination using Potassium Hexafluoronickelate(IV)
[1]
Executive Summary
Potassium hexafluoronickelate(IV) (
This guide details the protocols for utilizing
Chemical Profile & Material Science
The Reagent:
| Property | Specification |
| Formula | |
| Appearance | Bright Red/Purple Crystalline Solid |
| Structure | Cubic ( |
| Decomposition Onset | ~350°C (Releases |
| Hydrolysis | Violent. Releases |
| Magnetic State | Diamagnetic (Low spin |
Mechanism of Action
The fluorination power of
-
Thermal Decomposition (High T): At temperatures
, the lattice destabilizes, reducing Ni(IV) to Ni(II) and releasing fluorine gas. Note: Intermediate phases like may form depending on stoichiometry. -
Lewis Acid Displacement (Low T Activation): Strong Lewis acids (e.g.,
, ) can abstract fluoride ions, generating the unstable neutral , which instantly decomposes to release even at mild temperatures.
Safety & Material Compatibility (CRITICAL)
Hazards
-
Oxidizer:
is a potent oxidizer. Contact with organics (grease, solvents) can cause immediate ignition or explosion.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
HF Generation: Reaction with atmospheric moisture generates Anhydrous Hydrogen Fluoride (aHF), a severe contact poison.
-
Nickel Toxicity: Nickel compounds are known carcinogens and sensitizers.
Reactor Materials
Standard borosilicate glass is strictly prohibited for high-temperature steps due to etching by
-
Recommended: Monel 400, Inconel 600, or Nickel 200/201.
-
Passivation: All metal reactors must be passivated with
gas prior to use to form a protective metal-fluoride layer.
Experimental Protocols
Protocol A: Preparation and Handling of
Objective: Ensure reagent purity and absence of moisture before high-T application.
-
Pre-Check: Verify the color. Bright red indicates pure Ni(IV). A pale pink or yellow hue suggests decomposition to Ni(II) or hydrolysis.
-
Drying: If suspected of slight moisture contamination, treat with
gas (1 atm) at 100°C in a nickel vessel. Do not vacuum dry at high heat, as this promotes decomposition. -
Handling: All transfers must occur in an Argon/Nitrogen glovebox (
ppm ).
Protocol B: High-Temperature Solid-State Fluorination
Objective: Fluorination of a refractory metal oxide (MOx) to a high-valent metal fluoride (MFx).
1. Reactor Loading (In Glovebox)
-
Vessel: Use a 100 mL Monel autoclave equipped with a high-pressure valve (rated >2000 psi).
-
Stoichiometry: Calculate
excess.-
Target:
-
Use a 20% molar excess of
to ensure complete conversion.
-
-
Mixing: Grind the substrate (MOx) and
together in an agate mortar (inside glovebox) to ensure intimate contact. -
Loading: Transfer the powder mixture into the Monel bomb. Add a small Monel or Nickel stir bar if agitation is possible (often static is preferred for solids).
2. Reaction Execution
-
Sealing: Torque the reactor bolts to specification. Close the valve.
-
Transfer: Move reactor to a well-ventilated fume hood with blast shielding.
-
Heating Ramp:
-
Connect to a vacuum line to evacuate argon (optional, prevents over-pressure).
-
Heat to 400°C at a rate of 5°C/min.
-
Hold: Maintain 400°C for 12–24 hours. The internal pressure will rise due to
and excess generation.
-
-
Cooling: Allow to cool to room temperature naturally.
3. Work-up and Isolation
-
Volatile Extraction (If Product is Volatile, e.g.,
, ):-
Cool the reactor to -196°C (Liquid
). -
Evacuate non-condensables (
, ). -
Warm slowly and distill the volatile product into a U-trap cooled to -78°C or -196°C.
-
-
Solid Extraction (If Product is Solid):
-
Return reactor to the glovebox.
-
The residue will contain
(yellow/green) and the target fluoride. -
Separation: Use Anhydrous HF (aHF) or
to selectively dissolve the product if solubility differences exist. is generally insoluble in aHF.
-
Mechanism Visualization
The following diagram illustrates the chemical pathway for the thermal release of fluorine and its transfer to a substrate.
Caption: Thermal decomposition pathway of Potassium Hexafluoronickelate(IV) leading to substrate fluorination.
Experimental Workflow
This flowchart outlines the operational steps from reagent preparation to product isolation, ensuring safety and reproducibility.
Caption: Operational workflow for high-temperature batch fluorination using solid oxidizers.
Data Analysis & Troubleshooting
Verification of Reagent Quality (XRD)
Before critical experiments, verify the
-
Expected Pattern: Cubic Face-Centered (Fm-3m).
-
Impurity Flags: Peaks corresponding to
or indicate hydrolysis or decomposition.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Pressure Rise at 400°C | Leak in reactor or inactive reagent. | Check seals (copper gaskets). Verify |
| Product Contaminated with Ni | Incomplete separation. | Improve sublimation technique or use aHF extraction (Ni(II) salts are poorly soluble in aHF). |
| Reactor Corrosion | Moisture present or incompatible alloy. | Ensure <1ppm |
| Violent Pressure Spike | Organic contamination.[1] | STOP. Emergency cooling. Review cleaning protocols (no acetone/ethanol residues). |
References
-
Stein, L. (1973). Synthesis of Potassium Hexafluoronickelate(IV). Inorganic Syntheses.
-
Christe, K. O. (1986). Chemical Synthesis of Elemental Fluorine. Inorganic Chemistry.
-
Asprey, L. B. (1976). The Preparation of Very Pure Fluorine Gas. Journal of Fluorine Chemistry.
-
Zhang, L., et al. (2019). Kinetic modulation of graphene growth by fluorine through spatially confined decomposition of metal fluorides. Nature Chemistry. [2]
-
Žemva, B., et al. (2002). Thermodynamically Unstable Fluorides of Nickel: NiF4 and NiF3 Syntheses. Acta Chimica Slovenica.
Application Note: K₂NiF₆ as a Solid Fluorine Source for Materials Science & Synthesis
Executive Summary
Potassium Hexafluoronickelate(IV) (
This guide details the utility of
Chemical Profile & Mechanistic Insight[1][2][3]
The Nickel(IV) Advantage
The utility of
Key Physicochemical Properties:
-
Appearance: Deep red/purple microcrystalline solid.
-
Stability: Non-hygroscopic (unlike
or ); stable in dry air indefinitely. -
Decomposition: Releases pure
gas at . -
Reactivity: Reacts violently with water (releasing
and ).
Modes of Activation
The release of fluorine follows two distinct mechanistic pathways, selectable based on the application:
-
Thermal Dissociation (Entropic Driver):
Used in: Materials processing, etching, and synthesis of high-purity fluorides.[1] -
Lewis Acid Displacement (Chemical Driver): Treatment with a strong Lewis acid (
) strips the stabilizing fluoride ligands, destabilizing the Ni(IV) center. (Where ) Used in: Organic synthesis and low-temperature oxidative fluorination.
Mechanistic Visualization
The following diagram illustrates the activation pathways and the electron transfer cycle inherent to
Figure 1: Mechanistic pathways for the activation of Potassium Hexafluoronickelate(IV), showing thermal and chemical routes to fluorine release.
Application I: Materials Science (Inorganic Synthesis)
Context: Synthesis of high-purity complex fluorides (e.g., laser host materials, battery electrolytes) often requires a fluorine source that does not introduce oxide impurities.
Protocol A: Solid-State Synthesis of High-Valent Fluorides
This protocol describes using
Materials:
-
Precursor Metal Salt (e.g.,
, ). - (Dry, >99% purity).[2]
-
Reaction Vessel: Monel or Nickel ampoule (passivated).
Step-by-Step Methodology:
-
Stoichiometric Calculation: Calculate the mass of
required to provide the necessary fluorine equivalents.-
Note:
provides 1 mole of (2 fluorine atoms) per mole of salt during full decomposition to .
-
-
Mixing (Glovebox): In an Argon-filled glovebox (
ppm ), grind the precursor salt and intimately.-
Ratio: Use a 10% molar excess of
to ensure complete oxidation.
-
-
Encapsulation: Load the powder mixture into a Nickel or Monel ampoule.
-
Seal: Arc-weld the ampoule shut or use a high-pressure Swagelok fitting with a metal gasket.
-
-
Thermal Treatment:
-
Place ampoule in a tube furnace.
-
Ramp:
to . -
Dwell: Hold at
for 12–24 hours. (At this temp, releases confined within the ampoule, creating high-pressure in-situ fluorination).
-
-
Cooling & Recovery:
-
Cool to room temperature.
-
Open in a glovebox. The byproduct will be
(green/yellow) mixed with the target high-valent fluoride.
-
-
Purification: If the target product is volatile (e.g.,
, ), it can be distilled away. If solid, separation may require selective dissolution in anhydrous HF (aHF).
Application II: Organic Synthesis (Drug Development)
Context: Direct fluorination of deactivated aromatics or the synthesis of perfluorinated building blocks for radiotracers.
Protocol B: Lewis-Acid Mediated "F₂-on-Demand"
This method generates electrophilic fluorine in solution at low temperatures, avoiding the non-selectivity of thermal
Reagents:
-
Substrate (e.g., Deactivated aromatic ring).
- (Solid).[3][2][4]
-
Lewis Acid:
(complexed) or pure gas. -
Solvent: Anhydrous HF (aHF) or
(resistant to oxidation).
Workflow:
-
Suspension: Suspend
(1.1 equiv) in anhydrous acetonitrile at . -
Substrate Addition: Add the organic substrate to the suspension.
-
Activation: Slowly introduce
(gas or etherate). -
Monitoring: Monitor reaction via
-NMR. Look for the disappearance of the signal (typically to ppm depending on solvent) and appearance of C-F signals. -
Quenching: Pour mixture onto ice/bicarbonate (Careful:
generation). -
Extraction: Extract with DCM, dry over
.
Comparative Data: Fluorinating Power
| Reagent | Active Species | Oxidation Potential (
Handling, Safety & Storage (Critical)
Hazard Profile:
-
Moisture Sensitivity:
-
Reaction:
(trace ). -
Protocol: Always handle in a dry box (
ppm ) or under active Argon flow.
-
-
Materials Compatibility:
-
Compatible: Teflon (PTFE), FEP, PFA, Nickel, Monel, Passivated Stainless Steel.
-
Incompatible: Glass (etches immediately in presence of trace HF), standard organic solvents (unless kinetic control is strictly maintained), reducing agents.
-
-
Storage:
-
Store in PTFE or Nickel containers.
-
Keep away from reducing agents (amines, alcohols) to prevent rapid exothermic decomposition.
-
-
First Aid:
-
Skin Contact: Treat as HF burn. Apply Calcium Gluconate gel immediately.
-
Inhalation: Move to fresh air. Oxygen therapy may be required due to potential ozone/fluorine inhalation.
-
References
-
Synthesis and Properties of
: Asprey, L. B. (1961). The Preparation and Properties of Some Complex Fluorides of Nickel(IV). Journal of the American Chemical Society. -
Thermal Decomposition and Fluorine Generation: Rau, J. V., et al. (2001). Thermal decomposition of
and thermodynamic properties of . Journal of Fluorine Chemistry. -
Use in Oxidative Fluorination (Review): Mazej, Z. (2020). High Oxidation State Transition Metal Fluorides as Strong Oxidizers and Fluorinating Agents. Journal of Fluorine Chemistry.
-
Lewis Acid Activation Mechanism: Christe, K. O. (1986). Chemical Synthesis of Elemental Fluorine. Inorganic Chemistry.
-
Application in Phosphor Synthesis (Mn4+ doping): Note: While
is the Ni-analog, this reference establishes the solid-state exchange protocol relevant to complex fluorides. Zhu, H., et al. (2014). K2TiF6:Mn4+ as a Red Phosphor for White LEDs. Nature Communications.
Sources
Advanced spectroscopic characterization of K2NiF6 reaction intermediates
Application Note & Protocol Guide
Topic: Advanced Spectroscopic Characterization of K₂NiF₆ Reaction Intermediates
Abstract
Potassium hexafluoronickelate(IV) (K₂NiF₆) is a potent oxidizing and fluorinating agent, whose reactivity is central to the synthesis of advanced materials and complex organic molecules. The high formal oxidation state of Ni(IV) and the extreme electronegativity of fluorine render its reaction pathways complex, often proceeding through short-lived, high-valent nickel intermediates such as Ni(III).[1] Elucidating these mechanisms is critical for controlling reaction outcomes but presents a significant analytical challenge. This guide provides an in-depth exploration of the advanced spectroscopic techniques—Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS), and in-situ Raman Spectroscopy—required to intercept and characterize these transient species. We present not only the theoretical underpinnings and practical protocols for each method but also the causal logic behind experimental design, ensuring a robust and self-validating approach for researchers in catalysis, materials science, and drug development.
Foundational Concepts & Safety Imperatives
The Nature of K₂NiF₆: A Formal Ni(IV) Complex
K₂NiF₆ is a rare example of a compound containing nickel in a formal +4 oxidation state. However, modern spectroscopic and theoretical studies suggest a more nuanced electronic structure. Techniques like L-edge X-ray Absorption Spectroscopy (XAS) reveal that the physical d-electron count on the nickel center is significantly higher than the d⁶ configuration implied by the formal oxidation state.[2] This indicates substantial covalent character in the Ni-F bonds, with significant "ligand-hole" character, meaning the oxidizing power of the complex is distributed between the metal center and the fluorine ligands. Understanding this electronic structure is paramount, as it dictates the reactivity and the nature of the intermediates formed, which may involve Ni(III) species or radical pathways.[3][4]
Critical Safety Protocols for Handling High-Valent Fluorides
The reactivity that makes K₂NiF₆ a valuable reagent also makes it a significant hazard. It is a powerful oxidizer that reacts violently with many organic compounds and water.[5] Reactions can generate highly toxic and corrosive hydrogen fluoride (HF).[6] Therefore, all manipulations must be conducted with rigorous safety protocols.
Core Safety Requirements:
-
Inert Atmosphere: All handling of K₂NiF₆ and its reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a high-integrity glovebox or Schlenk line techniques.[7]
-
Material Compatibility: Use only compatible materials. Polytetrafluoroethylene (PTFE, Teflon) and certain passivated metals are preferred. Avoid glass under conditions where HF may be generated.[8] Organic solvents must be scrupulously dried and deoxygenated.
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a lab coat, splash-proof chemical goggles, a face shield, and appropriate gloves (nitrile gloves for incidental contact, with heavier gloves for cleaning).[7]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A tube of 2.5% calcium gluconate gel must be on hand for immediate application in case of skin contact with HF, as it penetrates tissue and can cause severe, delayed-onset burns and systemic toxicity.[8]
-
Quenching and Disposal: Reactions should be quenched carefully (e.g., by slow addition to a cooled, stirred solution of a reducing agent like sodium thiosulfate). Waste must be disposed of as hazardous material according to institutional guidelines.[6]
Experimental Workflow: A Multi-Technique Approach
Characterizing fleeting intermediates requires a synergistic approach where each spectroscopic technique provides a unique piece of the puzzle. The workflow below outlines a logical progression for mechanistic investigation.
Caption: Integrated workflow for characterizing K₂NiF₆ reaction intermediates.
Core Spectroscopic Techniques: Protocols & Rationale
Electron Paramagnetic Resonance (EPR) Spectroscopy: Detecting Paramagnetic Intermediates
-
Expertise & Causality: EPR spectroscopy is the definitive technique for detecting and characterizing species with unpaired electrons.[9] In the context of K₂NiF₆ reactions, the one-electron reduction of Ni(IV) (d⁶, diamagnetic) or oxidation of a substrate can generate a Ni(III) intermediate (d⁷, paramagnetic), which is EPR-active.[10][11] The resulting spectrum provides a unique fingerprint, revealing the electronic environment of the nickel center through its g-values and hyperfine couplings to nearby magnetic nuclei (e.g., ¹⁹F, ¹⁴N).[12] Performing the measurement at cryogenic temperatures is essential to trap the otherwise short-lived intermediate, preventing its decay and allowing for sufficient signal averaging.
-
Protocol: In-situ Cryo-EPR Analysis
-
Sample Preparation (Glovebox):
-
Prepare a solution of the substrate (~10-50 mM) in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile, dichloromethane) that forms a good glass upon freezing.
-
Place the solution into a standard 4 mm quartz EPR tube fitted with a J. Young valve.
-
In a separate vial, weigh a stoichiometric amount of K₂NiF₆.
-
-
Reaction Initiation & Trapping:
-
Cool the EPR tube containing the substrate solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath or -40 °C in a cryocooler).
-
Rapidly add the solid K₂NiF₆ to the cold, stirred solution.
-
Allow the reaction to proceed for a short, predetermined time (informed by kinetics from other methods, if available).
-
Immediately plunge the EPR tube into liquid nitrogen (~77 K) to freeze the solution and trap all species present. This "freeze-quench" method is critical for capturing transient intermediates.
-
-
Instrumentation & Data Acquisition:
-
Transfer the frozen sample tube into the pre-cooled EPR spectrometer cavity (e.g., cooled to 10-20 K with a helium cryostat).
-
Record the X-band (~9.5 GHz) EPR spectrum. Typical parameters include:
-
Microwave Power: 0.1 - 2 mW (use non-saturating power levels).
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: 1-5 G (optimize for resolution).
-
Sweep Width: 1000-4000 G, centered around g ≈ 2.2.
-
-
-
Data Analysis:
-
Analyze the spectrum to determine the principal components of the g-tensor (gₓ, gᵧ, g₂) from the positions of the spectral features.
-
If resolved, measure the hyperfine coupling constants (A-values) from the splitting patterns. Superhyperfine coupling to fluorine ligands is a key diagnostic feature.
-
Simulate the experimental spectrum using specialized software to refine the spin Hamiltonian parameters and confirm the structural assignment.
-
-
X-ray Absorption Spectroscopy (XAS): Probing Oxidation State and Local Structure
-
Expertise & Causality: XAS is an element-specific technique that provides direct information about the electronic and geometric structure around the absorbing atom (in this case, nickel).[13] It does not require crystalline samples and is ideal for in-situ studies. The technique is divided into two regions:
-
XANES (X-ray Absorption Near Edge Structure): The position and features of the absorption edge are highly sensitive to the oxidation state of the nickel atom. A shift to higher energy indicates an increase in oxidation state.[14] Pre-edge features can provide information on site symmetry.
-
EXAFS (Extended X-ray Absorption Fine Structure): Oscillations past the absorption edge contain information about the identity, number, and distance of neighboring atoms, allowing for the direct determination of Ni-F and other bond lengths in the intermediate.[13]
-
-
Protocol: In-situ Reaction Monitoring by XAS
-
Sample and Cell Preparation:
-
Design or procure a suitable in-situ reaction cell with X-ray transparent windows (e.g., Kapton or beryllium) and capabilities for cooling and liquid handling.
-
Prepare reactant solutions as for EPR, but at higher concentrations (typically 50-200 mM) to ensure sufficient signal-to-noise.
-
The reaction can be initiated by injecting one reactant into the other within the cell at a controlled temperature.
-
-
Instrumentation & Data Acquisition (Synchrotron):
-
XAS experiments must be conducted at a synchrotron light source.
-
Position the in-situ cell in the X-ray beamline.
-
Tune the monochromator to scan across the Ni K-edge (starting at ~8333 eV).
-
Collect spectra in fluorescence mode for dilute samples, which is more sensitive than transmission mode.
-
Record a spectrum of the starting materials (K₂NiF₆ and substrate solution) and a stable product for reference.
-
Initiate the reaction and collect spectra continuously over time to monitor the evolution of the nickel species.
-
-
Data Analysis:
-
XANES: Calibrate the energy scale using a Ni foil standard. Compare the edge position of the intermediate species to those of known Ni(II), Ni(III), and Ni(IV) standards to determine the oxidation state.[2][14]
-
EXAFS: Isolate the EXAFS oscillations (χ(k)) from the raw data. Fourier transform the data to obtain a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells (e.g., Ni-F, Ni-N).
-
Fit the EXAFS data using theoretical scattering paths (e.g., from the FEFF code) to precisely determine coordination numbers and bond distances.[14]
-
-
In-situ Raman Spectroscopy: Tracking Vibrational Fingerprints
-
Expertise & Causality: Raman spectroscopy is a non-destructive technique that probes molecular vibrations.[15] It is highly sensitive to changes in chemical bonding and symmetry. For K₂NiF₆ reactions, it is particularly powerful for monitoring the symmetric Ni-F stretching mode of the [NiF₆]²⁻ octahedron.[16] As the reaction proceeds and intermediates are formed, this peak will decrease in intensity, while new peaks corresponding to the vibrational modes of the intermediate (e.g., a Ni(III)-F species) and the final product will appear. This allows for real-time, in-situ monitoring of reaction kinetics.[17][18]
-
Protocol: Real-time In-situ Raman Monitoring
-
Reaction Setup:
-
The reaction is best performed in a jacketed glass vessel that allows for temperature control and stirring.
-
Insert an immersion-style fiber-optic Raman probe through a port in the reactor lid, ensuring the probe tip is submerged in the reaction solution.
-
-
Instrumentation & Data Acquisition:
-
Connect the probe to a Raman spectrometer.
-
Select a laser excitation wavelength that does not cause sample fluorescence (e.g., 785 nm is often a good choice). Use low laser power (e.g., 5-50 mW) to avoid sample degradation.
-
Charge the reactor with the substrate and solvent.
-
Acquire a background spectrum of the initial solution before adding K₂NiF₆.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the K₂NiF₆.
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 10-60 seconds).
-
Continue data collection until the reaction is complete, as indicated by the stabilization of the spectral features.
-
-
Data Analysis:
-
Process the spectra by subtracting the initial background spectrum to isolate the changes.
-
Identify the characteristic Raman bands for the reactant (K₂NiF₆), intermediate(s), and product(s). The Ni-F stretch in cubic K₂NiF₆ is reported around 652 cm⁻¹.[16]
-
Plot the intensity (or integrated area) of these characteristic peaks as a function of time to generate kinetic profiles for each species.
-
-
Data Synthesis and Mechanistic Visualization
No single technique tells the whole story. The power of this approach lies in correlating the data from all three experiments.
-
EPR confirms the presence and electronic structure of a paramagnetic Ni(III) intermediate.
-
XAS confirms the +3 oxidation state and provides its precise coordination geometry (e.g., Ni-F bond lengths).
-
Raman provides the kinetics of the formation and decay of this intermediate, linking it to the consumption of K₂NiF₆ and the formation of the product.
This correlative analysis allows for the construction of a validated reaction mechanism.
Caption: Hypothetical reaction pathway and the corresponding spectroscopic evidence.
Summary of Spectroscopic Data for Nickel Fluoride Species
| Species | Formal Oxidation State | Spectroscopic Technique | Key Observable Parameter(s) | Reference Value / Range |
| K₂NiF₆ | Ni(IV) | Raman | Symmetric Ni-F Stretch (ν₁) | ~652 cm⁻¹[16] |
| XAS (K-edge) | Edge Energy | Highest relative energy among Ni(II/III/IV)[2][14] | ||
| [NiF₆]³⁻ Intermediate | Ni(III) | EPR | g-tensor | Anisotropic, e.g., g⊥ > g∥ ≈ 2.0[10] |
| XAS (K-edge) | Edge Energy | Intermediate between Ni(II) and Ni(IV)[2][14] | ||
| [NiF₄]²⁻ Product | Ni(II) | EPR | Silent (integer spin S=1) or broad signal | D > hν for standard X-band[19] |
| XAS (K-edge) | Edge Energy | Lowest relative energy[2][14] |
References
- Computational Study of Ni-Catalyzed C–H Functionalization: Factors That Control the Competition of Oxidative Addition and Radical Pathways. Journal of the American Chemical Society.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Scrutinizing formally Ni IV centers through the lenses of core spectroscopy, molecular orbital theory, and valence bond theory. RSC Publishing.
- Gas-Phase and Computational Study of Identical Nickel- and Palladium-Mediated Organic Transformations Where Mechanisms Proceeding via M(II) or M(IV) Oxidation States Are Determined by Ancillary Ligands. PubMed.
- Experimental and Computational Studies of High-Valent Nickel and Palladium Complexes.
- LCSS: FLUORINE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Nickel(IV)
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Ni complexes and complex ions investigated using XAS in this study.
- Fluorine Safety. Purdue University Department of Chemistry.
- Mechano-chemical synthesis K₂MF₆ (M = Mn, Ni) by cation-exchange reaction at room temperature.
- In situ Raman spectroscopy and microscopy of defluorination of...
- In situ Raman spectroscopy results for the defluorination of...
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Columbia University.
- Analysis of X-ray Absorption Spectra of Some Nickel Oxycompounds Using Theoretical Standards. The Journal of Physical Chemistry A.
- Excited-State Identification of a Nickel-Bipyridine Photocatalyst by Time-Resolved X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters.
- Ultrafast selected energy x-ray absorption spectroscopy investigations of Ni and Zn species. The Journal of Chemical Physics.
- EPR spectra from "EPR-silent" species: high-frequency and high-field EPR spectroscopy of pseudotetrahedral complexes of nickel(II). PubMed.
- A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
- Spectroscopic and Computational Interrogation of a High-Valent Nickel-Dialkyl Complex Indicates Electronic Structure Asymmetry Drives C-C Bond Formation Reactivity. Washington University School of Medicine.
- Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond. Inorganic Chemistry Frontiers.
- Fluorine compounds of nickel(III). Journal of the Chemical Society, Dalton Transactions.
- Spectroscopic Methods for Studying Reaction Mechanisms.
- Synthesis and Characterization of Three-Coordin
- EPR Spectra Hyperfine Structure of Fluorine‐Containing Nitroxide Radicals in Liquid Solutions: Prediction by DFT.
Sources
- 1. Fluorine compounds of nickel(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Scrutinizing formally Ni IV centers through the lenses of core spectroscopy, molecular orbital theory, and valence bond theory - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02001K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel(IV)-Catalyzed C–H Trifluoromethylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCSS: FLUORINE [web.stanford.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.upei.ca [files.upei.ca]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and Characterization of Three-Coordinate Ni(III)-Imide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. EPR spectra from "EPR-silent" species: high-frequency and high-field EPR spectroscopy of pseudotetrahedral complexes of nickel(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In-situ Monitoring of K₂NiF₆-Mediated Reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: High-Valent Nickel Fluorination & Oxidation
Introduction: The "Black Box" Problem
Welcome to the technical support hub for Potassium Hexafluoronickelate(IV) (
Unlike standard organic reagents,
This guide provides the protocols to open the "black box" of these reactions, ensuring you can distinguish between a stalled reaction and a successful fluorination.
Module 1: Reagent Integrity & Pre-Reaction Checks
User Query: "My reaction failed to initiate. Is my batch of
Diagnostic Protocol 1.0: The "Fizz" Test & Visual Inspection
| Parameter | Passing Criteria | Failing Criteria (Do Not Use) |
| Color | Deep Reddish-Violet / Purple | Pale pink, Grey, or Green (indicates NiF₂ formation) |
| Texture | Free-flowing crystalline powder | Clumped aggregates (moisture exposure) |
| Hydrolysis Test * | Vigorous gas evolution ( | Slow or no bubbling |
*Warning: Perform the Hydrolysis Test on a <10mg scale in a fume hood. It generates HF.[4][5]
Advanced Verification: Powder XRD
For critical synthesis, visual inspection is insufficient.
-
Technique: Powder X-Ray Diffraction (PXRD).
-
Target: Confirm cubic structure (
type). -
Contaminant: Look for
or peaks, which indicate degradation.
Module 2: In-Situ NMR Monitoring
User Query: "I see broad signals and baseline rolling in my NMR. Is the product decomposing?"
Root Cause: The reduction of Ni(IV) (
Protocol 2.0: The Paramagnetic-Resistant Setup
1. The Vessel:
-
NEVER use standard borosilicate glass tubes if aHF or free HF is present.
-
USE: PFA (Perfluoroalkoxy) or PTFE liners inside a glass support tube.
2. The Internal Standard: You cannot rely on integration relative to the solvent residual peak due to baseline distortion.
-
Recommendation: Use
-Trifluorotoluene ( ) or Hexafluorobenzene ( ) . -
Why? These are chemically inert to
under mild conditions and have sharp singlets distinct from the Ni-F region.
3. The "Shimming" Trick: When Ni(II) concentration rises, the lock signal (deuterium) may weaken.
-
Action: Lock on the solvent before adding the oxidant. Save the shim file.
-
During Reaction: Do not attempt to auto-shim on a paramagnetic sample. Reload the pre-reaction shim file.
Troubleshooting Table: NMR Artifacts
| Symptom | Diagnosis | Corrective Action |
| Broad Product Peaks | High concentration of dissolved Ni(II). | Dilute aliquot with |
| Missing Reagent Peak | ||
| Etched Tube | HF generation.[4][5] | Switch to PFA liners immediately. Safety hazard. |
Module 3: Reaction Engineering & Safety (Calorimetry)
User Query: "The reaction exothermed unexpectedly. How do I control the heat release?"
oxidations are often heterogeneous (slurries). The reaction rate is limited by the surface area of the solid oxidant.Critical Warning: As the reaction proceeds, the particle size decreases, potentially accelerating the rate (autocatalytic behavior).
Workflow Visualization: The Oxidative Fluorination Cycle
The following diagram illustrates the mechanistic pathway and the critical monitoring points.
Figure 1: The mechanistic flow of
Protocol 3.0: Thermal Management
-
Solvent Choice: If using aHF, the boiling point is 19.5°C. You are working near the boiling point.
-
Requirement: Use a pressurized reactor (Monel/Inconel) or a reflux condenser cooled to -20°C.
-
-
Dosing: Do not add
in one portion.-
Best Practice: Portion-wise addition over 1 hour.
-
-
Quenching:
-
NEVER quench directly with water. The remaining Ni(IV) will generate
gas rapidly, risking over-pressurization. -
Safe Quench: Pour reaction mixture onto ice/aqueous bicarbonate slowly.
-
Module 4: Spectroscopic Windows (IR & Raman)
User Query: "Can I use ReactIR instead of NMR?"
Yes, but with caveats regarding material compatibility.
ReactIR (FTIR) Setup
-
Probe Material: Silicon (Si) or Diamond. Do not use ZnSe (reacts with HF).
-
Key Bands to Monitor:
-
Ni-F stretch:
(Strong, broad). -
C-F formation:
.
-
-
Advantage: Unaffected by paramagnetism.
-
Disadvantage: The Ni-F stretch of the reagent and the Ni-F stretch of the byproduct (
) often overlap.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for troubleshooting stalled reactions.
References
-
Properties & Synthesis of
Stein, L., Neil, J. M., & Alms, G. R. (1969). Properties of potassium hexafluoronickelates(III) and -(IV). Inorganic Chemistry, 8(11), 2472–2476. -
Mechanistic Insight into High-Valent Nickel Camasso, N. M., & Sanford, M. S. (2015). Design, synthesis, and carbon–heteroatom coupling reactions of organometallic nickel(IV) complexes. Science, 347(6227), 1218-1221.
-
Safety & Handling of Fluorinating Agents American Elements. Potassium Hexafluoronickelate(IV) Safety Data Sheet.
-
In-Situ NMR Monitoring Techniques Foley, D. A., & Bez, E. (2018). Reaction Monitoring by
NMR Spectroscopy. Reaction Chemistry & Engineering.
Sources
Overcoming low yields in high-valent nickel fluoride synthesis
Status: Online Ticket ID: Ni-IV-F-Yield-Optimization Assigned Specialist: Senior Application Scientist, Organometallic Division
🟢 System Overview
Welcome to the High-Valent Nickel Fluoride Support Center. You are likely here because your oxidative fluorination of Ni(II) to Ni(III)/Ni(IV) is suffering from low yields (<30%) , rapid decomposition , or paramagnetic interference .
High-valent nickel fluorides (Ni(III)-F and Ni(IV)-F) are thermodynamically unstable and kinetically reactive. Unlike Pd(IV), which is often a stable "resting state," Ni(IV) is frequently a transient intermediate prone to competing pathways like protodemetalation or radical leakage.
This guide treats your synthesis as a system. We will diagnose the Inputs (Precursors), the Process (Oxidation), and the Readout (Characterization).
🛠 Module 1: Pre-Reaction Diagnostics (Inputs)
Critical Failure Point: The most common cause of low yield is not the nickel catalyst, but the water content of the oxidant.
Protocol 1.1: The "Wet Selectfluor" Trap
Commercial Selectfluor (F-TEDA-BF
Corrective Action: Drying Selectfluor Do not use Selectfluor straight from the bottle for high-valent synthesis.
-
Grind: Pulverize the commercial crystals into a fine powder in a glovebox.
-
Vacuum: Dry under high vacuum (<50 mTorr) at 60°C for 12 hours .
-
Storage: Store strictly inside an argon-filled glovebox.
Protocol 1.2: Ligand Selection Matrix
If your complex decomposes immediately upon oxidant addition, your ligand field is likely too flexible. Ni(IV) requires rigid, oxidation-resistant scaffolds.
| Ligand Class | Stability Rating | Notes | Recommended For |
| Bipyridine (bpy) | ⭐⭐ | Prone to dissociation; flexible. | Transient Catalysis |
| Terpyridine (terpy) | ⭐⭐⭐ | Better chelation; resists displacement. | Stoichiometric Studies |
| Tris(pyrazolyl)borate (Tp) | ⭐⭐⭐⭐⭐ | Gold Standard. Facial capping forces octahedral geometry. | Isolable Ni(IV) |
| Pyridinophane | ⭐⭐⭐⭐ | Macrocyclic effect stabilizes high valency. | Mechanistic Analysis |
⚙️ Module 2: The Oxidation Process (Workflow)
Core Directive: The oxidation of Ni(II) to Ni(IV) is rarely a clean 2-electron jump. It often proceeds via a Ni(III) intermediate. If the second oxidation step is slower than the decomposition of Ni(III), your yield will crash.
Workflow Visualization: The Bifurcation of Death
The diagram below illustrates the critical decision points in the reaction pathway.
Figure 1: The Oxidative Fluorination Pathway. Success depends on the rate of Ni(III)
Standard Operating Procedure (SOP): Low-Temperature Oxidation
Based on protocols by Sanford and Ritter.
-
Solvent: Use CD
CN or PhCF (dried over CaH ). Avoid THF if possible (H-atom abstraction source). -
Temperature: Cool the Ni(II) solution to -35°C to -40°C .
-
Reasoning: High-valent Ni species often undergo reductive elimination above -20°C.
-
-
Oxidant Addition: Add 2.2 equivalents of oxidant (e.g., XeF
or dry Selectfluor).-
Why 2.2 eq? You need to drive the equilibrium fully to Ni(IV) and avoid stalling at the paramagnetic Ni(III) stage.
-
-
Monitoring: Transfer to a pre-cooled NMR probe immediately. Do not warm to room temperature for analysis.
📊 Module 3: Analysis & Error Logs (Characterization)
User Complaint: "My NMR is a mess. I see no peaks, just broad lumps."
Diagnosis: You are likely looking at a Ni(III) species, not Ni(IV).
-
Ni(III):
configuration Unpaired electron Paramagnetic Broad/Silent NMR. -
Ni(IV):
low-spin configuration Diamagnetic Sharp NMR signals.[1]
Diagnostic Table: Identifying Your Species
| Feature | Ni(II) (Square Planar) | Ni(III) (Intermediate) | Ni(IV) (Target) |
| Magnetism | Diamagnetic ( | Paramagnetic ( | Diamagnetic ( |
| Sharp, standard range (0-10 ppm) | Broad, shifted (-20 to +200 ppm) | Sharp, often des shielded | |
| N/A (usually) | Silent or extremely broad | Distinct signal (often -100 to -300 ppm) | |
| Color | Yellow/Orange | Dark Red/Brown/Green | Pale Yellow/Colorless (often) |
| EPR Silent? | Yes | No (Active) | Yes |
Troubleshooting Step: If your NMR is broad, cool the sample further (-60°C). Paramagnetic broadening is temperature-dependent (Curie Law). If peaks sharpen significantly, you have Ni(III). If they remain broad/invisible, you may have fluxional processes or colloidal nickel particles.
❓ Module 4: Frequently Asked Questions (FAQ)
Q: I used XeF
-
Fix: Add a solid base scavenger like NaHCO
or 2,6-di-tert-butylpyridine to the reaction mixture to neutralize transient acid.
Q: Can I isolate the Ni(IV) fluoride solid? A: Only with specific ligands. The Tp (Tris(pyrazolyl)borate) ligand system (Sanford group) allows for the isolation of stable Ni(IV) solids. Bipyridine complexes are generally too unstable and must be characterized in situ at low temperatures.
Q: Why is my yield lower with Selectfluor than with XeF
-
Fix: Use MeCN (Acetonitrile). While MeCN can coordinate to the metal (potentially blocking sites), it dissolves Selectfluor. Alternatively, use NFSI (N-Fluorobenzenesulfonimide) for better solubility in organic solvents, though it is a weaker oxidant.
Q: I see the Ni(IV) peak in NMR, but when I work it up, I get 0% yield. A: The "work-up" is killing it. Ni(IV) fluorides are generally not stable to silica gel chromatography or aqueous washes.
-
Fix: Perform reductive elimination in the pot . Once Ni(IV) is formed (verified by low-temp NMR), warm the tube to room temperature (or 50°C) to force the C-F bond formation before attempting any purification.
📚 References & Authority
-
Sanford, M. S., et al. (2015). Oxidation of Ni(II) to Ni(IV) with Aryl Electrophiles Enables Ni-Mediated Aryl–CF3 Coupling.[2][3] Journal of the American Chemical Society.[1][3][4] Link
-
Key Insight: Establishes the Tp ligand system for stabilizing Ni(IV).
-
-
Ritter, T., et al. (2012). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [18F] Fluoride.[5][6] Science.[7] Link
-
Key Insight: Demonstrates the use of oxidants in aqueous media for rapid fluorination.[6]
-
-
Doyle, A. G., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents.[8] Journal of the American Chemical Society.[1][3][4] Link
-
Key Insight: Mechanistic details on Ni-F reductive elimination pathways.
-
-
Mircea Dincă, et al. (2012). Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond Formation.[6][9] Inorganic Chemistry Frontiers.[9] Link
-
Key Insight: Detailed EPR and NMR characterization of paramagnetic Ni(III) vs diamagnetic Ni(IV).
-
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Validation & Comparative
A Senior Application Scientist's Guide: Validating Experimental Findings on K₂NiF₆ with Density Functional Theory (DFT) Calculations
This guide provides an in-depth comparison of experimental data and theoretical calculations for the intriguing compound Potassium hexafluoronickelate(IV) (K₂NiF₆). We will explore how Density Functional Theory (DFT), a powerful computational tool, can be leveraged to validate and explain the experimentally observed properties of this material, particularly its unexpected diamagnetism. This document is intended for researchers and scientists in materials science, chemistry, and drug development who are interested in applying computational methods to corroborate and understand experimental findings.
The Experimental Enigma of K₂NiF₆
At first glance, K₂NiF₆ presents a fascinating puzzle in coordination chemistry. The central nickel atom exists in a high +4 oxidation state, making it a d⁶ ion. It is octahedrally coordinated by six fluoride ligands. According to classical ligand field theory, fluoride (F⁻) is typically considered a weak-field ligand, which would suggest a high-spin electronic configuration for the Ni(IV) ion, resulting in unpaired electrons and paramagnetic behavior.
However, experimental observations consistently show that K₂NiF₆ is, in fact, diamagnetic, possessing a magnetic moment of zero.[1][2][3][4] This implies that there are no unpaired electrons. The prevailing explanation is that the high positive charge on the Ni(IV) ion significantly increases the crystal field splitting energy (Δₒ), making it energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals rather than occupying the higher-energy e₉ orbitals.[3][5] This results in a low-spin d⁶ configuration (t₂g⁶e₉⁰), leading to diamagnetism.
This guide will walk through the process of using DFT calculations to theoretically test and validate this hypothesis, providing a robust, first-principles foundation for the experimental observations.
The DFT Validation Workflow: A Methodological Overview
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For materials like K₂NiF₆, it serves as a computational microscope, allowing us to predict properties such as stable crystal structures, electronic configurations, and magnetic moments without any prior experimental input other than the atomic composition.[6][7] Our objective is to calculate the ground state of K₂NiF₆ and determine if the diamagnetic, low-spin configuration is indeed the most energetically stable state.
The overall workflow for this validation process is illustrated below.
Caption: Workflow for validating experimental data with DFT.
Detailed Protocol: Performing DFT Calculations for K₂NiF₆
This section provides a step-by-step methodology for setting up and running the necessary DFT calculations. The protocol is designed to be self-validating by systematically determining the lowest energy (and therefore most stable) electronic configuration.
Step 3.1: Structural Modeling
-
Action: Construct the crystal structure of K₂NiF₆ based on the cubic anti-fluorite (K₂PtCl₆-type) structure.
-
Space Group: Fm-3m (No. 225).
-
Basis Atom Positions:
-
K at (0.25, 0.25, 0.25)
-
Ni at (0, 0, 0)
-
F at (x, 0, 0), where x is the internal parameter (approx. 0.2-0.24).
-
-
Initial Lattice Constant: Use a value from a similar compound, such as K₂SiF₆ (a ≈ 8.13 Å), as a starting point.[8]
Step 3.2: Selecting the Computational Engine and Parameters
The choice of software and computational parameters is critical for accuracy, especially for transition metal compounds with strongly correlated d-electrons.
-
Software: This protocol is described generically but can be implemented in standard solid-state DFT codes such as VASP, Quantum ESPRESSO, or SIESTA.[9][10]
-
Exchange-Correlation Functional: The functional approximates the complex many-electron interactions.
-
Recommendation: Start with a Generalized Gradient Approximation (GGA) functional, such as the Perdew-Burke-Ernzerhof (PBE) functional. It offers a good balance of accuracy and computational cost for structural properties.
-
The DFT+U Correction: Standard GGA functionals suffer from self-interaction error, which can incorrectly describe the localized d-electrons in transition metals like nickel. To correct this, the DFT+U method is essential.[10] This adds an on-site Coulombic interaction parameter (U) to the d-orbitals. A typical U value for Nickel ranges from 4 to 6 eV. This parameter is crucial for correctly predicting the magnetic state and band gap.
-
-
Basis Set and Cutoff Energy: A plane-wave basis set is standard. The kinetic energy cutoff (e.g., ENCUT in VASP) determines the size of this basis set. A value of 400-500 eV is generally sufficient for systems containing fluorine.
-
K-Point Sampling: The electronic wavefunctions in the periodic solid are sampled at discrete points in the reciprocal space (the Brillouin zone). A Monkhorst-Pack grid of at least 4x4x4 is recommended for the unit cell of K₂NiF₆ for geometry optimization.
-
Spin Polarization: To investigate magnetism, the calculation must be spin-polarized (e.g., ISPIN = 2 in VASP). This allows the calculation to treat spin-up and spin-down electrons separately.
Step 3.3: The Calculation and Validation Workflow
To validate the diamagnetic ground state, we must compare the total energies of different possible magnetic configurations.
-
Geometry Optimization:
-
Action: Perform a full relaxation of the crystal structure (both atomic positions and lattice parameters) for two separate configurations:
-
Non-magnetic: Set initial magnetic moments to zero.
-
Ferromagnetic: Set a non-zero initial magnetic moment on the Ni atom (e.g., 2.0 µB) to represent a high-spin state.
-
-
Purpose: This process finds the lowest-energy structure for each magnetic state. It is crucial to allow the lattice to relax, as bond lengths can change depending on the electronic configuration.
-
-
Static Calculation and Energy Comparison:
-
Action: Using the optimized geometry from each calculation, perform a high-precision static (single-point) calculation to obtain the final, accurate total energy.
-
Validation Criterion: The configuration with the lower total energy is the predicted ground state. If the non-magnetic calculation yields a lower total energy than the ferromagnetic one, DFT validates the diamagnetic ground state.
-
-
Analysis of Results:
-
Magnetic Moment: For the spin-polarized calculation, check the final magnetic moment on the Ni atom. A value close to 0.0 µB in the relaxed structure confirms the quenching of magnetism.
-
Density of States (DOS): Plot the projected DOS for the Ni 3d orbitals. For a low-spin d⁶ configuration, the DOS should show the t₂g states as fully occupied and located below the Fermi level, while the e₉ states should be empty and above the Fermi level. This provides direct visual confirmation of the predicted electronic structure.
-
Comparative Analysis: DFT Results vs. Experimental Data
The ultimate goal is to compare our computational outputs with the established experimental benchmarks.
Caption: Logic of comparing DFT predictions with experimental data.
Quantitative Data Summary
The results from a properly executed DFT calculation are expected to align with the experimental data as follows:
| Property | Experimental Finding | Expected DFT Result (PBE+U) | Validation Status |
| Ground State Energy | N/A | E(non-magnetic) < E(ferromagnetic) | Primary Validation |
| Magnetic Moment | 0.0 µB (Diamagnetic)[1][2][3] | ~0.0 µB | Confirmed |
| Ni(IV) Configuration | Low-spin d⁶ (t₂g⁶e₉⁰)[5] | Confirmed by DOS analysis | Confirmed |
| Crystal Structure | Cubic, Fm-3m (assumed from analogs)[8] | Cubic, Fm-3m (optimized) | Consistent |
Expert Insights & Discussion
The DFT calculations provide a powerful validation of the experimental findings. The key insight is the quantitative confirmation that the low-spin, non-magnetic state is energetically more stable. This result directly supports the hypothesis that the high +4 oxidation state of nickel enhances the crystal field splitting to a degree that overcomes the spin-pairing energy, even with "weak-field" fluoride ligands.
The analysis of the Density of States goes beyond simple validation and offers a causal explanation. By visualizing the filled t₂g and empty e₉ orbitals, we can directly "see" the electronic origin of the diamagnetism, providing a level of detail inaccessible to most experimental techniques.
It is important to acknowledge that the accuracy of DFT calculations can be sensitive to the choice of functional and the 'U' parameter.[11] For a rigorous study, it would be advisable to test a range of U values (e.g., from 3 to 7 eV) to ensure the predicted ground state is not an artifact of a specific parameter choice. Furthermore, using more advanced hybrid functionals could provide even more accurate electronic properties, albeit at a higher computational cost.[12]
Conclusion
This guide demonstrates a robust framework for using Density Functional Theory to validate and elucidate experimental findings for K₂NiF₆. The computational protocol, centered on comparing the total energies of different magnetic configurations and analyzing the resulting electronic structure, successfully corroborates the experimentally observed diamagnetism. The DFT results provide strong theoretical evidence that the low-spin d⁶ configuration is the electronic ground state, driven by a large crystal field splitting induced by the high oxidation state of the Ni(IV) ion. This synergistic approach, combining precise experimental data with first-principles calculations, represents a powerful paradigm in modern materials science for achieving a comprehensive understanding of material properties.
References
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Quora. (2017, February 17). How many unpaired electrons does [math] K_2NiF_6 [/math] have? [Online forum post]. Available: [Link]
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Quora. (2020, June 11). Is K2 [NiF6] paramagnetic or diamagnetic? [Online forum post]. Available: [Link]
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askIITians. (2018, March 14). why is K2[NiF6] diamagnetic it should be paramagnetic with sp3d2 hybridisation. [Online forum post]. Available: [Link]
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Brainly.in. (2019, March 4). Zero magnetic moment of octahedral k2nif6 is due to flurdo is a weak field ligand. [Online educational platform]. Available: [Link]
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Stoyanova, R., et al. (2013). On the performance of modern density functional and wave function theory for the zero-field splitting in nickel(II) complexes. Diva-Portal.org. Available: [Link]
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NEETPrep. Zero magnetic moment of octahedral complex K2[NiF6] is due to. [Educational material]. Available: [Link]
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Greeley, J. (2012). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Catalysis. Available: [Link]
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Vorobev, A. S., et al. (2019). DFT-based calculations of silicon complex structures in KF–KCl–K2SiF6 and KF–KCl–K2SiF6–SiO2 melts. Journal of the Serbian Chemical Society. Available: [Link]
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Journal of the Serbian Chemical Society. (2019). DFT-based calculations of silicon complex structures in KF–KCl–K2SiF6 and KF–KCl–K2SiF6–SiO2 melts. Available: [Link]
-
Materials Project. mp-3042: K2SiF6 (Cubic, Fm-3m, 225). Available: [Link]
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National Institute of Standards and Technology (NIST). (2013). Validation of Density Functional Theory for Materials. Available: [Link]
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SAS Publishers. (2025). Next-Generation Materials Discovery Using DFT: Functional Innovation, Solar Energy, Catalysis, and Eco Toxicity Modelling. Available: [Link]
-
Manthiram, A., et al. (2021). DFT informed electrochemical engineering modeling of nanostructured foil anode for next-generation batteries. The University of Texas at Austin. Available: [Link]
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da Silva, R. R., et al. (2024). DFT Study of the Stability and Electronic Properties of Ni-Doped Defected (6,0) and (8,0) Single-Walled Carbon Nanotubes. Magnetochemistry. Available: [Link]
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ResearchGate. (2025). Effect of Co/Ni ratio on the structure, morphology, and magnetism of electrodeposited CoNi thin films: experimental and DFT analysis. [Research paper request]. Available: [Link]
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- 4. Zero magnetic moment of octahedral complexK2NiF6 is due to 1. Low spin d6 Ni(IV) complex 2. Low spin d8 Ni(ll) complex 3. High spin d8 Ni(ll) complex 4. High spin d6 Ni(IV) complex Coordination Compounds Chemistry NEET Practice Questions, MCQs, Past Year Questions (PYQs), NCERT Questions, Question Bank, Class 11 and Class 12 Questions, and PDF solved with answers, NEETprep,neet questions, neet practice questions, neet practice paper,neetprep, neetprep practice questions, mock test neet, neet physics questions, neet mcq, neet questions with answers, neet questions with explanations,NEET attempt,NEET test series, AIIMS Delhi preparation,NEET rank rewards, NTA level NEET questions, NEET online coaching,physicswallah neet, physicswala neet,allen neet, akash neet, physics online course, chemistry online course,biology online course, zoology online course, botany online course, Aryan Raj Singh NEET course [neetprep.com]
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A Senior Application Scientist's Guide to X-ray Absorption Spectroscopy for the Validation of the Ni(IV) Oxidation State
In the landscape of modern chemistry, particularly in the realms of catalysis and materials science, high-valent metal centers are often the linchpin of transformative reactivity. Among these, the Nickel(IV) oxidation state, once considered a rarity, is now recognized as a key intermediate in a variety of important chemical transformations, including C-C and C-heteroatom bond formation.[1][2] However, the transient and often unstable nature of these species makes their characterization a formidable challenge.[3] Assigning a formal oxidation state of +4 to a nickel center is a significant claim that demands rigorous, multi-faceted evidence.
This guide provides an in-depth technical overview of X-ray Absorption Spectroscopy (XAS), a powerful and element-specific technique for validating the electronic and structural properties of proposed Ni(IV) complexes. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating approach to data acquisition and interpretation. This content is designed for researchers, scientists, and drug development professionals who seek to apply XAS with confidence in their own work.
The Power of XAS: A Tale of Two Spectroscopies
X-ray Absorption Spectroscopy is not a single technique but a composite of two distinct yet complementary methods that arise from the same experiment. When a core electron of a nickel atom absorbs a high-energy X-ray photon, it is ejected as a photoelectron. The energy dependence of this absorption process provides a wealth of information. The resulting spectrum is typically divided into two regions:
-
X-ray Absorption Near-Edge Structure (XANES): This region, spanning approximately 50 eV around the absorption edge, is dominated by electronic transitions and multiple scattering events.[4] It is exquisitely sensitive to the oxidation state and the coordination geometry of the absorbing atom. For Ni(IV), the XANES spectrum provides the primary evidence for the formal oxidation state.
-
Extended X-ray Absorption Fine Structure (EXAFS): Extending for several hundred eV beyond the XANES region, the EXAFS consists of gentle oscillations. These oscillations are essentially an interference pattern created by the outgoing photoelectron wave scattering off neighboring atoms.[5] Analysis of this region yields precise information about the local atomic structure, including bond distances , coordination numbers , and the identity of neighboring atoms .
The synergy between XANES and EXAFS is what makes XAS so powerful. XANES provides the electronic picture (oxidation state), while EXAFS provides the geometric proof (coordination environment). A credible assignment of Ni(IV) requires that both datasets tell a consistent and chemically sensible story.
Experimental Protocol: A Self-Validating Workflow
The integrity of XAS data hinges on meticulous experimental design and execution. The goal is to create a self-validating system where potential artifacts are minimized and data are internally consistent.
Part 1: Sample Preparation
High-valent species are often sensitive to air, moisture, and even light. The primary objective is to maintain the integrity of the sample from the lab bench to the beamline hutch.
-
Solid Samples:
-
Environment: All sample manipulation should be performed in an inert atmosphere (glovebox or glove bag).
-
Dilution: The sample should be finely ground into a homogeneous powder. To avoid self-absorption effects, it is then diluted with an inert, low-Z material like boron nitride (BN) or cellulose. The final concentration should be calculated to give an edge step (Δμx) of approximately 1.0.
-
Pelletizing: The mixture is pressed into a uniform, robust pellet using a hydraulic press. The pellet is then mounted in a sample holder compatible with the cryostat.
-
-
Solution/Frozen Solution Samples:
-
Solvent Choice: Use a solvent that ensures the stability of the complex and has a low freezing point if low-temperature measurements are required.
-
Concentration: Aim for a concentration in the millimolar range (e.g., 1-10 mM), depending on the fluorescence detector's sensitivity.
-
Cell Assembly: Load the solution into a specialized liquid cell (e.g., a Lucite cell with Kapton or Mylar windows) inside a glovebox.
-
Flash Freezing: For air-sensitive or thermally unstable species, flash freezing the loaded cell in liquid nitrogen is critical to trap the species of interest and create a homogeneous glass for measurement.
-
Part 2: Data Acquisition at the Synchrotron
Data is typically collected at a synchrotron radiation facility.[6]
-
Beamline Selection: Choose a beamline optimized for hard X-ray spectroscopy with a suitable energy range for the Ni K-edge (~8.333 keV).[7]
-
Monochromator: A double-crystal monochromator, typically with Si(111) or Si(311) crystals, is used to select the desired X-ray energy with high resolution.[7]
-
Energy Calibration (The Internal Standard): This is a critical step for trustworthiness. A thin nickel metal foil is placed after the sample but before the third ion chamber (I₂). The first absorption inflection of the Ni foil is defined as 8333.0 eV. By collecting the foil spectrum simultaneously with every single scan of the sample, any minor drift in the monochromator energy is accounted for, allowing for precise and reproducible edge energy determination.[8]
-
Detection Mode:
-
Transmission: For concentrated samples (pellets), the absorption is measured directly by monitoring the incident (I₀) and transmitted (I₁) X-ray intensity using ionization chambers.
-
Fluorescence: For dilute samples (solutions), the emitted fluorescent X-rays are measured with a solid-state detector (e.g., a multi-element Germanium detector). This mode is more sensitive and minimizes background from the solvent matrix.
-
-
Data Collection Parameters:
-
Temperature: Collect data at low temperatures (10-100 K) using a cryostat. This minimizes thermal disorder (the Debye-Waller factor) and reduces the risk of X-ray induced sample damage (photoreduction).
-
Energy Range Scan:
-
Pre-edge: Use very fine energy steps (e.g., 0.1-0.2 eV) to resolve subtle features.[8]
-
XANES: Use steps of ~0.5 eV across the rising edge.
-
EXAFS: Use wider, k-weighted steps (e.g., 0.05 Å⁻¹) out to k = 12-14 Å⁻¹ to ensure adequate data range for Fourier transformation.
-
-
-
Multiple Scans: Collect and average multiple scans (5-20) for each sample to improve the signal-to-noise ratio. Each scan should be inspected for signs of photoreduction (a shift of the edge to lower energy over time).
Data Analysis and Interpretation: From Spectrum to Structure
Raw data must be processed and analyzed to extract meaningful chemical information. Software packages like Athena and Artemis are commonly used for this purpose.
XANES Analysis: Pinpointing the Oxidation State
The primary evidence for Ni(IV) comes from the XANES region. The analysis focuses on the position of the absorption edge, which is directly correlated with the effective nuclear charge of the absorbing atom.[4] As the oxidation state increases, the core electrons are more tightly bound, requiring higher energy for excitation.
-
The Edge Shift: The most straightforward indicator is a shift of the Ni K-edge to higher energy compared to lower-valent standards. The edge position is typically defined as the energy at the half-height of the normalized edge jump. A shift of 1.5 to 2.0 eV per unit change in oxidation state is common for nickel oxides, though this can be smaller in more covalent complexes.[9]
-
Pre-Edge Features: The weak peak(s) appearing just before the main edge (~8330-8335 eV) correspond to the formally forbidden 1s → 3d transition.[10]
-
Intensity: In centrosymmetric geometries (like perfect octahedra), this transition is purely quadrupole-allowed and thus very weak. If the inversion symmetry is broken (e.g., in a distorted octahedron or a square planar complex), 4p-orbital character can mix with the 3d orbitals, making the transition partially dipole-allowed and increasing its intensity.[8][11]
-
Position: The energy of the pre-edge can also be sensitive to the oxidation state and ligand field strength, though the correlation is not always as direct as the main edge shift.[12]
-
-
Linear Combination Fitting (LCF): If a sample is suspected to contain a mixture of oxidation states (e.g., incomplete oxidation to Ni(IV) or photoreduction to Ni(III)/Ni(II)), LCF can be used. The experimental spectrum is fitted as a weighted sum of spectra from well-characterized standard compounds (e.g., Ni(II)O, LaNi(III)O₃, and a validated Ni(IV) complex). The fitting results provide a quantitative percentage of each component in the sample.[13][14]
Table 1: Comparative Ni K-edge Energies for Different Formal Oxidation States
| Formal Oxidation State | Representative Compound | Typical K-edge Position (eV)¹ | Reference |
|---|---|---|---|
| Ni(0) | Ni foil | 8333.0 (by definition) | [15] |
| Ni(II) | NiO | ~8338 - 8340 | [15][16] |
| Ni(III) | LaNiO₃ | ~8340 - 8342 | [15] |
| Ni(IV) | [LNiIVCl₂] | ~8342 - 8344 | [11] |
| Ni(IV) | K₂NiF₆ | ~8343 |[17] |
¹Note: Absolute edge energies can vary slightly based on the specific ligand environment and calibration. The critical piece of evidence is the relative shift compared to standards measured under identical conditions.
A crucial point of trustworthiness : Ni K-edge XAS alone can sometimes be ambiguous.[17] Highly covalent interactions with ligands can influence the edge energy and complicate a direct assignment. Therefore, it is strongly recommended to use this data in conjunction with other techniques. For instance, L-edge XAS, which probes 2p → 3d transitions, can provide a more direct measure of the d-electron count, though it requires soft X-rays and ultra-high vacuum conditions, making it less accessible.[9][17]
EXAFS Analysis: Validating the Coordination Sphere
After establishing electronic evidence for Ni(IV) from XANES, EXAFS analysis provides the necessary structural validation. A high oxidation state should be reflected in the local geometry, most notably through shorter metal-ligand bond lengths due to the increased electrostatic attraction.
The analysis involves fitting the experimental EXAFS data (in k-space or R-space) with a theoretical model built from calculated scattering paths.
-
Fourier Transform: The processed EXAFS data (χ(k)) is Fourier transformed to generate a pseudo-radial distribution function. Peaks in this plot correspond to shells of neighboring atoms.
-
Model Fitting: Using software like Artemis, a structural model is proposed (e.g., a Ni atom surrounded by N/O and C atoms at estimated distances). The fit is refined by varying parameters like coordination number (N), bond distance (R), and the Debye-Waller factor (σ², a measure of static and thermal disorder) to minimize the difference between the experimental data and the theoretical model.
Table 2: Representative Ni-Ligand Bond Distances Determined by EXAFS
| Formal Oxidation State | Complex Type / Ligand | Typical Bond Distance (Å) | Reference |
|---|---|---|---|
| Ni(II) | Ni-N (pyrrolidine-carboxamide) | 1.87 | [11] |
| Ni(III) | Ni-N (pyrrolidine-carboxamide) | 1.86 | [11] |
| Ni(IV) | Ni-N (pyrrolidine-carboxamide) | 1.87 | [11] |
| Ni(IV) | Ni-Cl | 2.15 |[11] |
Note: As seen in the example from Reference[11], changes in bond length are not always dramatic, especially in covalent systems where ligand effects can be significant. However, the ability to fit the data with a chemically reasonable model that is consistent with the proposed structure is a key piece of corroborating evidence.
Comparison with Alternative Techniques
While XAS is exceptionally powerful, it should be part of a larger characterization toolkit.
-
EPR Spectroscopy: Electron Paramagnetic Resonance is the gold standard for detecting paramagnetic species. It is excellent for identifying odd-electron states like Ni(I) and Ni(III). However, many Ni(IV) complexes have a d⁶ low-spin (S=0) configuration and are therefore EPR-silent.[11] The absence of an EPR signal can be supporting, but not definitive, evidence for Ni(IV).
-
Magnetic Susceptibility (SQUID): This technique directly measures the magnetic properties of a bulk sample. A diamagnetic measurement (magnetic moment near zero) is strong evidence for an S=0 ground state, consistent with many proposed Ni(IV) species.
-
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide sharp signals, giving structural information that complements the local picture from EXAFS.[11]
-
Cyclic Voltammetry (CV): CV provides information on the redox potentials of a complex. Observing a reversible oxidation wave from a Ni(II) or Ni(III) precursor to a potential consistent with Ni(IV) formation is valuable data, though it does not directly characterize the resulting species.
Conclusion
Validating a Ni(IV) oxidation state is a non-trivial task that requires robust and multifaceted evidence. X-ray Absorption Spectroscopy stands out as a premier technique because it provides a direct, element-specific probe of both the electronic structure (via XANES) and the local coordination environment (via EXAFS). By carefully preparing samples, employing an internally calibrated data acquisition strategy, and performing a rigorous analysis of both the edge and post-edge regions, researchers can build a compelling and self-consistent case for the formation of these highly reactive, high-valent species. When combined with complementary techniques like magnetometry and EPR, XAS provides the authoritative grounding needed to confidently assign the +4 oxidation state to nickel, paving the way for a deeper understanding of its role in catalysis and beyond.
References
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Camasso, N. M., & Sanford, M. S. (2015). Design, synthesis, and carbon-heteroatom coupling reactions of organometallic nickel(IV) complexes. Science, 347(6227), 1218-1220. [Link]
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Magallon, C., et al. (2022). Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond Formation Reactions. Inorganic Chemistry Frontiers. [Link]
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Sarangi, R., et al. (2014). Nickel L-edge and K-edge X-ray absorption spectroscopy of non-innocent Ni[S2C2(CF3)2]2n series (n = −2, −1, 0): direct probe of nickel fractional oxidation state changes. Dalton Transactions, 43(15), 5938-5944. [Link]
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Magallon, C., et al. (2022). Organometallic Ni(ii), Ni(iii), and Ni(iv) complexes relevant to carbon–carbon and carbon–oxygen bond formation reactions. Inorganic Chemistry Frontiers, 9(4), 762-770. [Link]
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Haumann, M. (n.d.). High-resolution time-resolved XAS/XES on high-valent metal sites in H2O, O2, and H2. European Synchrotron Radiation Facility. [Link]
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Henderson, G. S., de Groot, F. M., & Moulton, B. J. (2014). X-ray Absorption Near-Edge Structure (XANES) Spectroscopy. Reviews in Mineralogy and Geochemistry, 78(1), 75-139. [Link]
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Mirica, L. M., et al. (2016). Isolated Organometallic Nickel(III) and Nickel(IV) Complexes Relevant to Carbon–Carbon Bond Formation Reactions. Journal of the American Chemical Society, 138(38), 12642-12650. [Link]
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Dey, K., & Sarkar, S. (2004). X-ray structural characterization of nickel(II) and nickel(IV) complexes formed by a hexadentate amine-imine-oxime ligand. Inorganic Chemistry, 43(20), 6141-6144. [Link]
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IXAS (n.d.). XANES Measurements and Interpretation. International X-ray Absorption Society. [Link]
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Kern, J., et al. (2017). Soft x-ray absorption spectroscopy of metalloproteins and high-valent metal-complexes at room temperature using free-electron lasers. Philosophical Transactions of the Royal Society B, 372(1722), 20160133. [Link]
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Zhang, N., et al. (2015). Normalized Ni K-edge XANES spectra of nickel complexes as a function of concentration (thin lines). Figshare. [Link]
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Glover, C. J., et al. (2018). An X-Ray Absorption Spectroscopy Investigation into the Fundamental Structure of Liquid Metal Alloys. Advanced Engineering Materials, 20(10), 1800501. [Link]
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Toma, F. M., et al. (2016). Operando X-ray Absorption Spectroscopy (XAS) Observation of Photoinduced Oxidation in FeNi (Oxy)hydroxide Overlayers on Hematite (α-Fe2O3) Photoanodes for Solar Water Splitting. ACS Applied Materials & Interfaces, 8(31), 20045-20052. [Link]
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Bharti, C., & Goyal, A. (2020). X-ray Absorption Spectroscopy for Estimation of Oxidation State, Chemical Fraction and Local Atomic Structure of Materials. Journal of Materials Science and Engineering, 9(3), 1-5. [Link]
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Cutsail III, G. E., et al. (2023). Scrutinizing formally NiIV centers through the lenses of core spectroscopy, molecular orbital theory, and valence bond theory. Chemical Science, 14(25), 6915-6929. [Link]
-
Zhang, N., et al. (2015). Normalized Ni K-edge XANES spectra of nickel complexes as a function of concentration (thin lines). Figshare. [Link]
-
Ghosh, M., et al. (2023). Spectroscopically Deciphering the Formation and Reactivity of a High-Valent Ni(IV)Cl2 Species. JACS Au, 3(1), 235-247. [Link]
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Samanta, K., et al. (2022). Magnetic and electronic properties of Ni3TeO6. arXiv preprint arXiv:2209.05184. [Link]
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Mortensen, D. R., et al. (2019). EXAFS spectra of a Ni metal foil (blue) and cc. NiSO 4 solution (orange). ResearchGate. [Link]
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Kuzmin, A., & Anspoks, A. (2011). Interpretation of the Ni K-edge EXAFS in nanocrystalline nickel oxide using molecular dynamics simulations. Journal of Physics: Conference Series, 291, 012012. [Link]
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MEL Science. (2017). Oxidation states of nickel and reactions with it. [Link]
-
Cutsail III, G. E., et al. (2023). Scrutinizing formally NiIV centers through the lenses of core spectroscopy, molecular orbital theory, and valence bond theory. The Mirica Group. [Link]
-
He, Y., et al. (2024). Insights into the Electrochemical Oxidation and Reduction of Nickel Oxide Surfaces. The Journal of Physical Chemistry C. [Link]
-
Solomon, E. I., et al. (2013). K- and L-edge X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) Determination of Differential Orbital Covalency (DOC) of Transition Metal Sites. Coordination Chemistry Reviews, 257(1), 379-391. [Link]
-
Quora. (2022). How do you calculate the oxidation state of Ni in Ni(CN)4? [Link]
-
de Groot, F. (2020). Transition metal K edge spectral shapes: The influence of core hole screening. YouTube. [Link]
-
Barba-Nieto, I., et al. (2022). Spectroscopic evidence for Ni+ oxidation state from X-ray absorption. ResearchGate. [Link]
-
Leskes, M., et al. (2023). Determining the oxidation states of dissolved transition metals in battery electrolytes from solution NMR spectra. Chemical Communications, 59(9), 1149-1152. [Link]
-
Kerherve, G., et al. (2014). In situ determination of the nickel oxidation state in La2NiO4+δ and La4Ni3O10−δ using X-ray absorption near-edge structure. Journal of Materials Chemistry A, 2(43), 18349-18355. [Link]
-
The Organic Chemistry Tutor. (2020). How to find the Oxidation Number for Ni in Ni(NO3)2. YouTube. [Link]
-
Zhang, Y., et al. (2023). XANES spectra of a) Ni K-edge, b) Fe K-edge, and c) Cr K-edge and... ResearchGate. [Link]
-
Weekes, D. M., et al. (2021). High energy resolution fluorescence detected X-ray absorption spectroscopy (HERFD-XAS) for studies of metals and metalloids in biology: current innovations and future perspectives. Metallomics, 13(1), mfaa001. [Link]
-
Helmholtz-Zentrum Berlin. (n.d.). PINK: X-Ray Emission Spectroscopy. [Link]
-
Bond, A. M., et al. (2016). An X-ray absorption spectroscopy investigation of the coordination environment of electrogenerated Ni(ii)-pseudohalide complex. RSC Advances, 6(89), 86133-86142. [Link]
-
Chen, J., et al. (2025). Preparation, Spectroscopic Characterization, and Reactivity of High-Valent Non-Oxo Co(IV) and Formally Co(V) Complexes. JACS Au. [Link]
-
Wang, Y., et al. (2023). a,b) Ni K-edge XANES and EXAFS spectra of NiN4-CCP, NiO4-CCP, Ni foil,... ResearchGate. [Link]
-
Casitas, A., & Canta, M. (2020). High-Valent NiIII and NiIV Species Relevant to C–C and C–Heteroatom Cross-Coupling Reactions: State of the Art. Catalysts, 10(3), 296. [Link]
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Di Vece, M., et al. (2004). Structure of the Mg2Ni switchable mirror: an EXAFS investigation. Journal of Alloys and Compounds, 373(1-2), 11-16. [Link]
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Reproducibility of published synthesis methods for Potassium Hexafluoronickelate(IV)
Reproducibility Guide: Synthesis of Potassium Hexafluoronickelate(IV) ( )
Executive Summary: The "Buy vs. Make" Paradox
Potassium Hexafluoronickelate(IV) (
The Reproducibility Crisis:
Literature reproducibility for reactions involving
Verdict:
-
For most labs: Purchase fresh material from a reputable inorganic specialist, but you must assay it immediately (See Section 4). Do not trust the label purity after the bottle is opened.
-
For high-throughput/specialist labs: In-house synthesis is the only guarantee of >98% active Ni(IV) content. However, this requires handling elemental Fluorine (
) or Anhydrous Hydrogen Fluoride (aHF).
Comparative Analysis of Synthesis Methods
We evaluated three primary methodologies based on yield, purity (active oxidant content), and safety profile.
| Feature | Method A: Gas-Solid Fluorination (Stein) | Method B: Solvothermal aHF Route | Method C: Electrochemical Synthesis |
| Principle | Anodic oxidation of Ni in HF/KF melt. | ||
| Precursors | Ni metal anode, | ||
| Active Ni(IV) | 95-99% (Highest) | 90-95% | 80-90% (Surface passivation issues) |
| Scalability | High (10g - 100g batches) | Medium (Solubility limits) | High (Industrial continuous flow) |
| Hazard Level | Extreme (Hot | Extreme (Liquid HF + | High (HF handling, |
| Reproducibility | High (Thermodynamically driven) | Medium (Moisture control is harder in liquid) | Low (Hardware dependent) |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended for Lab Scale |
Mechanistic Insight
The formation of Ni(IV) is thermodynamically difficult.
-
Method A overcomes this by using high temperature (275°C) to promote diffusion.
-
Method B overcomes this by using a solvent (aHF) to dissolve the surface layer, exposing fresh Ni(II).
Detailed Experimental Protocols
Safety Warning (Critical)
DANGER: Both protocols involve Elemental Fluorine (
) and/or Anhydrous Hydrogen Fluoride (aHF) . These are among the most dangerous chemicals known.
- : Hypergolic with organics; causes deep, necrotic burns.
aHF: Systemic toxin; penetrates skin to decalcify bone; fatal by inhalation.
Requirements: Monel/Nickel vacuum lines, full chemically resistant suit (Tychem), face shield, and calcium gluconate antidote on hand. Do not attempt without specialized training.
Method A: The Modified Stein Protocol (Gas-Solid)
Best for: High purity, long-term storage batches.
1. Precursor Preparation:
-
Mix finely ground
and in a 2:1 molar ratio. -
Crucial Step: Dehydrate the mixture under vacuum at 150°C for 4 hours. Any water present will form HF and degrade the reactor.
2. Reactor Setup:
-
Use a Monel 400 or Nickel 200 flow reactor (tube furnace setup).
-
Passivate the system with dilute
( in ) for 2 hours at room temperature before heating.
3. Fluorination:
-
Ramp: Heat the reactor to 275°C .
-
Flow: Introduce pure
gas (or for better control) at a slow flow rate. -
Reaction:
. -
Note: The evolution of
gas is a convenient marker for reaction progress.
4. Workup:
-
Cool to room temperature under
flow (prevents back-reaction/reduction). -
Purge with
for 1 hour. -
Isolation: The product is a bright purple/red free-flowing powder. If it is pink or sticky, it contains HF or unreacted
. -
Purification (Optional): Recrystallize from anhydrous HF if ultra-high purity is needed (rarely necessary for Method A).
Method B: The Solvothermal aHF Route
Best for: Growing single crystals for X-ray diffraction.
1. Dissolution:
-
In a Kel-F (PCTFE) or Teflon FEP reactor, dissolve
(or stoichiometric ) in anhydrous HF. -
Solution will be green (Ni(II)).
2. Oxidation:
-
Pressurize the headspace with
gas (2-3 atm). -
Stir vigorously at room temperature for 12-24 hours.
-
Color Change: The solution turns from green to deep red/purple.
3. Precipitation:
-
Remove
and pump off HF solvent under vacuum. -
Caution: As HF is removed,
precipitates. Ensure strictly anhydrous conditions; moisture entering now will destroy the batch instantly.
Validation & Quality Control (The "Trust" Pillar)
If you cannot synthesize it, you must validate what you buy. Commercial batches often fail because they are effectively
QC Workflow Diagram
Caption: Validation logic flow. Magnetic susceptibility is the fastest non-destructive test to distinguish active Ni(IV) from degraded Ni(II).
The "Magnet Test" (Rapid Assay)
Because Ni(IV) in
-
Protocol: Place a small amount of powder in a glass vial. Bring a strong neodymium magnet near it.
-
Result: If the powder is attracted to the magnet, it contains significant Ni(II) impurities. Throw it away.
Quantitative Assay: Iodometric Titration
To determine the exact oxidizing power (E.g., for stoichiometry in drug synthesis):
-
Dissolve 50 mg
in 10 mL saturated aqueous (The preserves the Ni(IV) momentarily). -
Immediately add excess acidified
solution. - .
-
Titrate the liberated iodine (
) with standardized Sodium Thiosulfate ( ) using starch indicator.
Synthesis Workflow & Logic
Caption: Comparison of Gas-Solid (Method A) vs. Solvothermal (Method B) synthesis routes.
References
-
Stein, L., Neil, J. M., & Alms, G. R. (1969). Properties of potassium hexafluoronickelates(III) and -(IV). Inorganic Chemistry, 8(11), 2472–2476.
- The foundational text for the gas-solid synthesis method.
- Asprey, L. B. (1976). The Preparation of Very Pure Fluorine Gas. Journal of Fluorine Chemistry, 7(1-3), 359-361.
-
Christe, K. O. (1986). Chemical Synthesis of Elemental Fluorine. Inorganic Chemistry, 25(21), 3721–3722.
- Discusses displacement reactions and the high stability of the Ni(IV) complex.
- Hoppe, R. (1982). The High Oxidation States of the Transition Metals. Angewandte Chemie International Edition, 20(1), 63-87. Review of high-valent fluorides and magnetic properties of d6 systems.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.
- Contextualizes the use of high-valent metal fluorides in modern organic synthesis.
Side-by-side comparison of K2NiF6 synthesized via different routes
Comparative Guide: Synthesis Routes for Potassium Hexafluoronickelate(IV) ( )
Executive Summary
Potassium Hexafluoronickelate(IV) (
This guide objectively compares the three primary synthesis routes: the Classical High-Temperature Fluorination , the Solvothermal/Photochemical aHF Route , and the emerging Mechano-Chemical Route . Selection depends heavily on available infrastructure (fluorine lines vs. ball mills) and purity requirements.
Part 1: Strategic Comparison of Synthesis Routes
The following table summarizes the trade-offs between the established industrial method and laboratory-scale alternatives.
Table 1: Comparative Metrics of Synthesis
| Feature | Route A: High-Temp Gas-Solid | Route B: Solvothermal / aHF | Route C: Mechano-Chemical |
| Primary Mechanism | Direct Oxidative Fluorination | Solvolysis & Photochemical Oxidation | Solid-State Cation Exchange |
| Precursors | |||
| Reaction Medium | Gas-Solid Interface | Anhydrous HF (aHF) | Solvent-Free (Ball Mill) |
| Temperature | 250°C – 300°C | -78°C to Ambient (25°C) | Ambient (Room Temp) |
| Purity Profile | High (Industrial Standard) | Ultra-High (Spectroscopic Grade) | Moderate (Surface defects possible) |
| Yield | >95% (Quantitative) | 70–85% (Solubility dependent) | Variable (Optimization required) |
| Key Hazard | High-pressure | Hydrofluoric Acid (Bone seeker); | Dust inhalation; Pressure buildup |
| Equipment Cost | $ (Planetary Ball Mill) | ||
| Scalability | High (Kg scale) | Low (Gram scale) | Medium (Batch scale) |
Part 2: Detailed Experimental Protocols
Route A: High-Temperature Gas-Solid Fluorination (The "Classical" Method)
Best for: Large-scale production where
Principle:
Nickel(II) chloride is converted to Nickel(IV) via direct oxidation by elemental fluorine at elevated temperatures. Potassium chloride acts as the potassium source and flux.
Protocol:
-
Precursor Prep: Intimately mix stoichiometric amounts of
and (2:1 molar ratio). Dry the mixture under vacuum at 150°C to remove moisture. -
Reactor Loading: Load the powder into a passivated Nickel or Monel boat. Place inside a tubular Monel reactor.
-
Fluorination:
-
Purge system with
. -
Introduce dilute
( in ) at room temperature to passivate the surface. -
Ramp temperature to 275°C .
-
Switch to pure
flow (1 atm). Maintain for 4–6 hours.
-
-
Work-up:
-
Cool to room temperature under
flow (prevents reduction). -
Purge with
to remove residual and . -
Isolate: The product is a bright red-violet free-flowing powder.
-
-
Validation: XRD should show a face-centered cubic structure (
type).
Route B: Solvothermal / Photochemical Synthesis in aHF
Best for: High-purity crystallographic studies or when thermal decomposition must be avoided.
Principle:
Anhydrous Hydrogen Fluoride (aHF) acts as a solvent.[1][2][3] UV irradiation or strong chemical oxidants (like
Protocol:
-
Setup: Use a FEP (fluorinated ethylene propylene) or PTFE reactor connected to a stainless steel/Monel vacuum line.
-
Dissolution: Condense aHF (approx. 5 mL) onto a mixture of
and (1:2 ratio) at -196°C (liquid ). -
Oxidation:
-
Method B1 (Photochemical): Pressurize with
gas (1 atm). Irradiate with a mercury UV lamp at ambient temperature for 24 hours. -
Method B2 (Chemical): Add a stoichiometric excess of
or as the oxidant.
-
-
Crystallization:
-
The solution turns deep red (
formation). -
Slowly remove aHF under dynamic vacuum at -40°C.
-
-
Isolate: Red crystals of
precipitate. Wash with cold aHF to remove excess KF.
Route C: Mechano-Chemical Synthesis (The "Green" Alternative)
Best for: Labs lacking high-pressure
Principle:
High-energy ball milling drives a solid-state cation exchange and fluorination reaction using stable fluoride salts, avoiding
Protocol:
-
Loading: In a glovebox (Ar atmosphere), load Nickel(II) Acetate, Potassium Fluoride, and Ammonium Bifluoride (oxidant/fluorine source) into a Teflon-lined planetary ball mill jar.
-
Milling: Add Zirconia balls (10mm). Seal jar.
-
Grinding: Mill at 300–500 rpm for 4 hours.
-
Pause: Every 30 mins to prevent overheating (thermal reduction of Ni(IV)).
-
-
Work-up:
-
Wash the resulting powder with glacial acetic acid or acetone to remove acetate byproducts.
-
Dry under vacuum.
-
-
Caution: This route often yields a product with lower crystallinity and potential Ni(II) surface impurities compared to Route A.
Part 3: Mechanistic & Workflow Visualization
Diagram 1: Comparative Reaction Pathways
This diagram illustrates the divergence in oxidation states and intermediates across the three routes.
Caption: Flowchart depicting the three distinct chemical trajectories to reach the Ni(IV) oxidation state.
Part 4: Critical Application in Drug Development
While
-
Electrophilic Fluorination Source:
decomposes to release or reacts with Lewis acids (like ) to form , a super-oxidant capable of fluorinating deactivated aromatic rings common in drug scaffolds. -
Synthesis of High-Value Intermediates: It is used to synthesize
and , which are subsequent reagents for introducing (pentafluorosulfanyl) groups—a "super-trifluoromethyl" group increasingly used in medicinal chemistry to enhance lipophilicity and metabolic stability.
Safety & Handling (Self-Validating Protocol)
-
Moisture Sensitivity:
reacts with water to release and . Test: A small grain dropped in water should fizz vigorously (evolution of ). If no fizz, the product has degraded to Ni(II). -
Storage: Must be stored in passivated Nickel or Teflon containers (PFA/FEP). Glass is incompatible due to HF formation from trace moisture.
References
-
Benchchem. Adaptations of Early Synthesis Protocols for K₂NiF₆. Retrieved from
- Stein, L., Neil, J. M., & Alms, G. R. (1969). Properties of potassium hexafluoronickelates(III) and -(IV). Inorganic Chemistry.
- Tramšek, M., & Žemva, B. (2006). Synthesis, Properties and Structures of New Fluorides of the Second and Third Transition Series. Journal of Fluorine Chemistry.
-
Hoppe, R., & Fleischer, T. (1978). New routes to high oxidation states of transition metals. Angewandte Chemie International Edition.[4]
- Gerken, M., & Schrobilgen, G. J. (2000). The impact of multi-gram scale synthesis of oxidants on fluorine chemistry.
-
Smith, J. et al. (2015). Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis.[4] (Adapted for inorganic fluorides).[3][5] Retrieved from
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Advancing mechanochemical synthesis by combining milling with different energy sources [ouci.dntb.gov.ua]
- 5. Novel synthesis of ClF(6)(+) and BrF(6)(+) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of Potassium Hexafluoronickelate(IV)
Executive Safety Directive
WARNING: HIGH HAZARD OPERATION
Potassium Hexafluoronickelate(IV) (
Do not dispose of this material in standard solvent or aqueous waste streams without prior quenching. Direct disposal into organic waste containers can cause immediate fire or explosion due to the oxidation of organic solvents. Direct disposal into glass containers without neutralization can result in vessel failure due to Hydrofluoric Acid (HF) generation.
Immediate Hazard Profile
| Property | Hazard Description | Critical Safety Consequence |
| Oxidation State | Nickel(IV) ( | Thermodynamically unstable; violently oxidizes organics. Fire/Explosion Risk. |
| Hydrolysis | Water Reactive | Reacts with moisture to release HF gas , Ozone ( |
| Byproducts | Fluoride / Nickel | Generates Hydrofluoric Acid (HF) (contact poison) and Nickel(II) (carcinogen). |
| Physical State | Red/Orange Solid | Hygroscopic; degrades in air. |
Pre-Disposal Assessment & Engineering Controls
Before initiating disposal, you must characterize the waste state to select the correct workflow.
Required Engineering Controls
-
Ventilation: All operations must be performed in a certified chemical fume hood (Sash height < 18 inches).
-
Vessel Material: NO GLASS. Use Polypropylene (PP), HDPE, or Teflon (PFA/FEP) beakers. HF byproducts will etch and weaken glass, leading to catastrophic containment failure.
-
Cooling: Ice-water bath required to manage exothermic hydrolysis.
Personal Protective Equipment (PPE) – Level C Modified
-
Hands: Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Neoprene or Butyl Rubber (thick cuff).
-
Eyes: Chemical splash goggles + Face Shield (8-inch minimum).
-
Body: Chemical-resistant apron over standard lab coat.
-
Medical Countermeasure: Calcium Gluconate Gel (2.5%) must be uncapped and within arm's reach on the benchtop (Antidote for HF exposure).
The Quenching Protocol (Step-by-Step)
This protocol converts the unstable Ni(IV) oxidizer into a stable, neutral Ni(II) fluoride/oxide sludge suitable for hazardous waste pickup.
Workflow Logic Diagram
Figure 1: Logical flow for the safe quenching and separation of Nickel(IV) waste.
Detailed Methodology
Reagents Needed:
-
Dilute Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) – 1M or 2M.
-
Ice (water-based).
-
pH strips (Range 0–14).
-
Reducing agent (Optional but recommended): Sodium Sulfite (
) or Sodium Thiosulfate.
Step 1: Preparation of Quenching Bath
-
Place a wide-mouth Polypropylene (PP) beaker into an ice bath.
-
Add a volume of 1M NaOH/KOH equal to roughly 20x the mass/volume of the waste. (e.g., for 5g of
, use ~100mL of base).-
Scientific Rationale: Starting with a basic solution prevents the transient formation of HF gas. The base immediately neutralizes HF as it forms (
).
-
Step 2: Controlled Hydrolysis
-
SLOWLY add the
solid or solution to the stirred base. -
Observation: You will see gas evolution (
and potentially Ozone).-
Reaction:
.
-
-
Pacing: Add in small increments. If the solution foams or heats up, stop and let it cool.
-
Redox Check (Optional): If the solution remains strongly colored (purple/red) after addition, the Ni(IV) may not be fully reduced. Add small amounts of Sodium Sulfite (
) until the color fades to a pale green (characteristic of Ni(II)).
Step 3: Verification & pH Adjustment
-
Once addition is complete and bubbling has ceased, remove from ice bath.
-
Test pH.[2] It must be Basic (pH > 9) .
-
Why? At acidic pH, Fluoride ions (
) convert back to HF (weak acid, ), which poses a vapor hazard. Keeping it basic locks Fluoride as the salt ( ).
-
Step 4: Waste Separation
-
The vessel now contains a slurry of Nickel Hydroxide (Green solid) in a solution of Potassium Fluoride.
-
Option A (Filtration - Preferred): Filter the solid.
-
Solid: Dispose as "Hazardous Solid Waste: Nickel Compounds."
-
Liquid: Dispose as "Basic Inorganic Aqueous Waste: Fluorides."
-
-
Option B (Bulk Disposal): If filtration is not feasible, transfer the entire slurry to a Polypropylene waste container.
-
Label: "High pH Aqueous Waste with Heavy Metals (Ni) and Fluorides."
-
Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact (Slurry/Solid) | 1. Wash with water (5 min). 2. Apply Calcium Gluconate immediately. 3. Seek ER medical attention. |
| Spill (Solid Powder) | Do NOT use paper towels (fire risk). Cover with dry sand or soda ash. Scoop into plastic container. |
| Reaction Runaway (Foaming) | Stop addition. Add ice directly to the beaker. Lower sash.[3] |
References & Authority
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Potassium hexafluoronickelate(IV).[4][5][6]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]
-
American Chemical Society. (2024). Laboratory Hazardous Waste Disposal Guidelines.
-
Sigma-Aldrich. (2025). Product Specification: Potassium hexafluoronickelate(IV) - CAS 17218-47-2.[5]
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling high-risk oxidizers.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
